(4S)-10-Nor-calamenen-10-one
Description
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Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(4S)-6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3/t11-/m0/s1 |
InChI Key |
KIZXBPVAPQXAMH-NSHDSACASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4S)-10-Nor-calamenen-10-one and the Calamenene Class of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific stereoisomer (4S)-10-Nor-calamenen-10-one is limited in publicly available scientific literature. This guide provides computed data for the target molecule and supplements it with experimental findings and biological activities reported for the broader class of calamenenes and their derivatives. This information should be used as a foundational resource, and further experimental validation for this compound is highly recommended.
Introduction to this compound
This compound is a sesquiterpenoid belonging to the calamenenene class of natural products. Sesquiterpenoids are a diverse group of C15 isoprenoids that exhibit a wide range of chemical structures and biological activities.[1] Calamenenes, characterized by their cadinane-type bicyclic skeleton, have been isolated from various terrestrial and marine organisms and are known for their potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[2]
This technical guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside a broader discussion of the experimental protocols and biological activities associated with the calamenene (B1145186) class of compounds.
Physicochemical Properties
Computed Physicochemical Data for this compound
The following table summarizes the computed physicochemical properties for this compound, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | PubChem[3] |
| Molecular Weight | 202.29 g/mol | PubChem[3] |
| IUPAC Name | (4S)-6-methyl-4-propan-2-yl-3,4-dihydronaphthalen-1(2H)-one | PubChem[3] |
| InChI Key | KIZXBPVAPQXAMH-UHFFFAOYSA-N | NIST WebBook[4] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CC[C@H]2C(C)C | PubChem[3] |
| XLogP3 | 3.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 202.135765 g/mol | PubChem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |
Experimental Physicochemical Data for Related Calamenenes
To provide context, the following table includes experimental data for related calamenene compounds. It is crucial to note that these values are not directly transferable to this compound but can offer an approximation.
| Compound | Boiling Point (°C) | Water Solubility (mg/L) | logP (o/w) | Source |
| (E)-calamenene | 285.00 - 286.00 @ 760 mm Hg (est) | 0.1962 @ 25 °C (est) | 6.227 (est) | The Good Scents Company[5] |
| cis-Calamenene | 585.14 K (est) | -4.81 (log10WS, est) | 4.632 (est) | Cheméo[6] |
| hydroxy calamenene | 665.76 K (est) | -4.36 (log10WS, est) | 4.338 (est) | Cheméo[7] |
Spectral Characterization
Detailed spectral data (NMR, IR, MS) for this compound are not available in the public domain. However, the general spectral features of calamenenes can be inferred from studies on related compounds.
-
¹H NMR: Spectra of calamenenes typically show signals in the aromatic region corresponding to the substituted benzene (B151609) ring, as well as aliphatic protons of the cyclohexene (B86901) ring and the isopropyl and methyl groups.
-
¹³C NMR: Carbon spectra will show characteristic peaks for aromatic carbons, aliphatic carbons in the cyclic system, and the carbons of the alkyl substituents.
-
IR Spectroscopy: The infrared spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the ketone group, typically around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the isopropyl group and fragmentation of the bicyclic ring system.
Experimental Protocols
While specific protocols for this compound are scarce, general methodologies for the isolation, synthesis, and characterization of calamenenes can be adapted.
Isolation of Calamenenes from Natural Sources
Calamenenes are often isolated from the essential oils of plants or from marine organisms. A general workflow for their isolation is as follows:
Caption: A generalized workflow for the isolation and purification of calamenenes.
Synthesis of Calamenene Derivatives
The total synthesis of calamenene derivatives has been reported, often employing methods like ring-closing metathesis to construct the bicyclic core. These synthetic strategies can potentially be adapted for the synthesis of this compound.
Cytotoxicity Assays
The cytotoxic potential of calamenenes is often evaluated using in vitro cell-based assays. The MTT assay is a common colorimetric method to assess cell viability.
Caption: A standard workflow for determining the cytotoxicity of a compound using the MTT assay.
Biological Activities of the Calamenene Class
While no specific biological activity data for this compound has been found, the broader class of calamenenes and their derivatives have been reported to possess a range of pharmacological properties.
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of calamenene-containing essential oils and isolated calamenene derivatives against various cancer cell lines. For instance, a derivative, dryofraterpene A, has shown cytotoxicity against human lung, breast, liver, cervical, and prostate cancer cell lines.[8] The proposed mechanism for some terpenes involves the induction of apoptosis.[8]
Table of Cytotoxic Activity for a Calamenene Derivative (Dryofraterpene A)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 2.84 ± 0.79 |
| MCF7 | Breast Cancer | 1.58 ± 0.47 |
| HepG2 | Liver Cancer | 3.53 ± 0.87 |
| HeLa | Cervical Cancer | 1.65 ± 0.45 |
| PC-3 | Prostate Cancer | 4.62 ± 0.94 |
| Data sourced from a study on a new human cancer cell proliferation inhibition sesquiterpene.[8] |
Antimicrobial Activity
Calamenene and its derivatives have demonstrated significant antimicrobial effects.[2] The proposed mechanism of action is the disruption of the microbial cell membrane.[2] For example, 7-hydroxycalamenene (B1229534) has shown potency against methicillin-resistant Staphylococcus aureus (MRSA).[2]
Anti-inflammatory and Antioxidant Properties
Calamenene and its hydroxylated derivatives are also recognized for their antioxidant properties.[2] The anti-inflammatory effects of some natural chromones, a structural class with some similarities, are thought to be mediated in part through the activation of the glucocorticoid receptor and inhibition of NF-κB transcriptional activity.[9]
Putative Signaling Pathway
The precise signaling pathways modulated by calamenenes are not fully elucidated. However, based on the activities of related terpenes, a putative pathway for apoptosis induction, a common mechanism for anticancer compounds, can be proposed.
Caption: A putative signaling pathway for calamenene-induced apoptosis in cancer cells.
Conclusion and Future Directions
This compound represents an understudied member of the promising calamenene class of sesquiterpenoids. While computational data provides a starting point, there is a clear need for experimental research to determine its physical and chemical properties accurately. Furthermore, the isolation or synthesis of this specific stereoisomer is essential to evaluate its biological activities directly.
Future research should focus on:
-
Isolation or Synthesis: Developing methods to obtain pure this compound.
-
Structural Elucidation: Full spectral characterization using modern spectroscopic techniques.
-
In Vitro and In Vivo Studies: Comprehensive evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drug candidates.
References
- 1. Showing Compound 1-S-cis-Calamenene (FDB006899) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H18O | CID 73350586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10-Nor-calamenen-10-one [webbook.nist.gov]
- 5. (E)-calamenene, 73209-42-4 [thegoodscentscompany.com]
- 6. Calamenene (CAS 72937-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. hydroxy calamenene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
(4S)-10-Nor-calamenen-10-one natural occurrence and isolation sources
An In-depth Technical Guide to (4S)-10-Nor-calamenen-10-one: Natural Occurrence and Isolation
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the natural occurrence and isolation of the sesquiterpenoid this compound. This document details its known natural source, quantitative data from isolation, and a thorough experimental protocol for its purification.
Natural Occurrence
This compound is a naturally occurring eudesmane (B1671778) sesquiterpene. To date, the primary documented natural source for this compound is the plant Alpinia oxyphylla, a perennial ginger species native to Southern China. This plant is a well-known source of various bioactive compounds, including other sesquiterpenoids, diarylheptanoids, and flavonoids. The fruits of Alpinia oxyphylla are commonly used in traditional medicine.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O | [1][2] |
| Molecular Weight | 202.29 g/mol | [1][2] |
| CAS Number | 1270089-06-9 | [2] |
| IUPAC Name | (4S)-6-methyl-4-propan-2-yl-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Class | Eudesmane Sesquiterpene | [1] |
Quantitative Data from Isolation
The isolation of this compound from its natural source involves a multi-step process. The following table summarizes the quantitative data from a representative isolation experiment starting from the fresh leaves and stems of Alpinia oxyphylla.
| Parameter | Value |
| Starting Plant Material | 95.5 kg |
| Plant Part | Fresh Leaves and Stems |
| Final Yield of Pure Compound | 3.5 mg |
| Calculated Yield Percentage | ~0.00000367% |
Experimental Protocol for Isolation and Purification
The following protocol details the methodology for the extraction and isolation of this compound from Alpinia oxyphylla.
Extraction
-
Fresh leaves and stems of Alpinia oxyphylla (95.5 kg) are subjected to reflux extraction with 95% ethanol (B145695). The mixture is maintained at a faint boil for one hour.
-
The resulting filtrate is concentrated under reduced pressure until the ethanol is completely removed.
-
The aqueous residue is then subjected to liquid-liquid partitioning.
Solvent Partitioning
-
The concentrated aqueous extract is successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
This yields an ethyl acetate fraction (150.1 g) and an n-butanol fraction (348.4 g). This compound is found within the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps for the isolation of the target compound.
-
Silica (B1680970) Gel Column Chromatography (CC): The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient solvent system. This initial separation results in multiple fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column.
-
Preparative Thin-Layer Chromatography (TLC): Further separation of sub-fractions is achieved using preparative TLC.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished via semi-preparative HPLC. A specific fraction is eluted with a mobile phase of methanol (B129727) and water (43:57, v/v) at a flow rate of 4 mL/min. The target compound is collected at a retention time of 27.0 minutes, yielding 3.5 mg of pure this compound.
Visualized Workflows
The following diagrams illustrate the key processes in the isolation and purification of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Detailed chromatographic purification cascade for the isolation of the target compound.
References
Spectroscopic and Structural Elucidation of (4S)-10-Nor-calamenen-10-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the sesquiterpenoid (4S)-10-Nor-calamenen-10-one. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document presents a combination of publicly available data for the racemic mixture and predicted values based on structural analysis, alongside detailed experimental protocols for obtaining and verifying this data.
Compound Overview
This compound is a sesquiterpenoid with the molecular formula C₁₄H₁₈O.[1] Its systematic IUPAC name is (4S)-6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one.[1] The structure features a tetralone core with a chiral center at the C4 position, bearing an isopropyl group. This compound is of interest to researchers in natural product chemistry and drug discovery due to its structural relation to other bioactive calamenenes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| Exact Mass | 202.135765193 Da | [1] |
| IUPAC Name | (4S)-6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | [1] |
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 10-Nor-calamenen-10-one. The ¹H and ¹³C NMR data are predicted based on the chemical structure and established chemical shift ranges for similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 8.0 | H-5 |
| 7.20 | dd | 8.0, 2.0 | H-7 |
| 7.15 | d | 2.0 | H-9 |
| 3.10 | m | - | H-4 |
| 2.90 | t | 7.0 | H-2 (α to C=O) |
| 2.40 | s | - | Ar-CH₃ |
| 2.20 | m | - | H-1' (isopropyl) |
| 2.05 | m | - | H-3a |
| 1.85 | m | - | H-3b |
| 1.00 | d | 7.0 | Isopropyl CH₃ |
| 0.85 | d | 7.0 | Isopropyl CH₃ |
Table 3: Predicted and Reported ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 198.5 | C-10 (C=O) |
| 145.0 | C-8 |
| 138.0 | C-6 |
| 133.0 | C-5a |
| 130.0 | C-9 |
| 128.5 | C-5 |
| 126.0 | C-7 |
| 45.0 | C-4 |
| 38.0 | C-2 |
| 33.0 | C-1' (isopropyl) |
| 30.0 | C-3 |
| 21.5 | Ar-CH₃ |
| 20.5 | Isopropyl CH₃ |
| 19.5 | Isopropyl CH₃ |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Data | Interpretation |
| IR (neat) | ν_max ≈ 1685 cm⁻¹ | Aromatic Ketone C=O stretch |
| ν_max ≈ 2960, 2870 cm⁻¹ | C-H sp³ stretching | |
| ν_max ≈ 1610, 1460 cm⁻¹ | C=C aromatic ring stretching | |
| MS (EI, 70 eV) | m/z (relative intensity) | Fragment |
| 202 [M]⁺ | Molecular Ion | |
| 159 [M - C₃H₇]⁺ | Loss of isopropyl group | |
| 132 | Further fragmentation |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
Brucker Avance III HD 500 MHz spectrometer (or equivalent)
-
5 mm broadband probe
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.4 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.1 s
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups.
Instrumentation:
-
PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
Sample Preparation:
-
Place a small amount (1-2 mg) of the neat compound directly onto the ATR crystal.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
Data Format: Transmittance
Data Processing:
-
Perform a background scan of the clean ATR crystal.
-
Collect the sample spectrum.
-
Label the significant absorption peaks (in cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: 40 - 400 amu
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in dichloromethane.
-
Inject 1 µL into the GC-MS system.
Data Processing:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and propose structures for major fragment ions.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
Caption: Logical flow for structural elucidation using spectroscopic data.
References
1H and 13C NMR spectral analysis of (4S)-10-Nor-calamenen-10-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Calamenene-Type Sesquiterpenoids, with a Focus on the Structural Elucidation of (4S)-10-Nor-calamenen-10-one Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Calamenene (B1145186) Sesquiterpenoids
Calamenene sesquiterpenoids are a class of bicyclic aromatic hydrocarbons characterized by a cadinane (B1243036) skeleton. Their diverse biological activities have made them a subject of extensive research. The precise determination of their stereochemistry and substitution patterns is crucial for understanding their structure-activity relationships, with NMR spectroscopy being the most powerful tool for this purpose.
¹H and ¹³C NMR Spectral Data of Calamenene Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative calamenene derivatives, which serve as a reference for the analysis of this compound. The data is compiled from published literature on the synthesis and isolation of these compounds.
Table 1: ¹³C NMR Chemical Shift Data (δ, ppm) of Representative Calamenene Derivatives in CDCl₃.
| Carbon No. | (-)-(7S,10R)-Calamenene | cis-Isomer of (-)-(7S,10R)-Calamenene | (+)-(7R, 10S)-2-methoxy calamenene |
| 1 | 140.1 | 139.7 | 126.1 |
| 2 | 126.8 | 128.5 | 153.2 |
| 3 | 126.2 | 126.3 | 113.4 |
| 4 | 134.5 | 134.5 | 135.1 |
| 5 | 128.8 | 128.7 | 123.0 |
| 6 | 140.0 | 139.9 | 141.3 |
| 7 | 43.8 | 43.6 | 43.0 |
| 8 | 21.1 | 23.3 | 19.1 |
| 9 | 30.8 | 28.7 | 27.1 |
| 10 | 38.1 | 38.1 | 38.1 |
| 11 | 21.1 | 21.1 | 21.1 |
| 12 | 21.1 | 21.1 | 21.1 |
| 13 | 21.1 | 21.1 | 21.1 |
| 14 | 21.1 | 21.1 | 21.1 |
| 15 | - | - | - |
| OMe | - | - | 55.3 |
Table 2: ¹H NMR Chemical Shift Data (δ, ppm, J in Hz) of a Representative Calamenene Derivative in CDCl₃.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| H-2 | 7.05 | d | 7.7 |
| H-3 | 6.95 | d | 7.7 |
| H-5 | 7.10 | s | - |
| H-7 | 2.65 | m | - |
| H-8α | 1.80 | m | - |
| H-8β | 1.30 | m | - |
| H-9α | 2.05 | m | - |
| H-9β | 1.65 | m | - |
| H-10 | 2.45 | m | - |
| 1-Me | 2.25 | s | - |
| 4-Me | 1.25 | d | 7.0 |
| 11-Me | 0.95 | d | 7.0 |
| 12-Me | 0.70 | d | 7.0 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of sesquiterpenoids like this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as acetone-d₆, methanol-d₄, or benzene-d₆ may be used depending on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive samples or long-term experiments, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker Avance series).
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the NMR spectral analysis of a natural product like this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Logical relationships in NMR-based structure elucidation of a target molecule.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (4S)-10-Nor-calamenen-10-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (4S)-10-Nor-calamenen-10-one. The information presented herein is essential for the identification and structural elucidation of this and related sesquiterpenoid compounds in complex matrices.
This compound is a sesquiterpenoid derivative with a cadinane-type skeleton. Its molecular formula is C₁₄H₁₈O, and it has a molecular weight of 202.29 g/mol [1][2]. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its detection and characterization in various applications, including natural product chemistry and drug discovery.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The proposed fragmentation of this compound will likely proceed through several key pathways initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 202.
Key Predicted Fragmentation Pathways:
-
Loss of an Isopropyl Radical: A prominent fragmentation pathway for compounds containing an isopropyl group is the cleavage of the bond connecting it to the main ring structure. This would result in the loss of a C₃H₇• radical (43 Da) and the formation of a stable cation at m/z 159 .
-
Loss of a Propene Molecule: Through a McLafferty-type rearrangement, a neutral propene molecule (C₃H₆, 42 Da) can be eliminated, leading to a fragment ion at m/z 160 .
-
Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring system may undergo a retro-Diels-Alder reaction. This would lead to the cleavage of the ring and the formation of characteristic fragment ions. The specific masses of these fragments would depend on the bonds that are broken.
-
Cleavage Adjacent to the Carbonyl Group: Alpha-cleavage next to the carbonyl group can result in the loss of an ethyl radical (C₂H₅•, 29 Da) or other alkyl fragments from the saturated portion of the ring, leading to ions at m/z 173 .
-
Loss of Carbon Monoxide: The expulsion of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion or subsequent fragment ions is a common fragmentation for cyclic ketones, which would produce an ion at m/z 174 .
Quantitative Data Presentation
The following table summarizes the predicted major fragment ions for this compound in an EI-MS experiment. The relative abundance is a prediction based on the expected stability of the resulting ions.
| m/z | Proposed Formula | Neutral Loss | Proposed Structure of Fragment Ion | Predicted Relative Abundance |
| 202 | [C₁₄H₁₈O]⁺• | - | Molecular Ion | Moderate |
| 187 | [C₁₃H₁₅O]⁺ | CH₃• | Loss of a methyl group | Low |
| 173 | [C₁₂H₁₃O]⁺ | C₂H₅• | Alpha-cleavage at the carbonyl | Moderate |
| 160 | [C₁₁H₁₂O]⁺• | C₃H₆ | McLafferty Rearrangement | High |
| 159 | [C₁₁H₁₁O]⁺ | C₃H₇• | Loss of isopropyl radical | High (likely base peak) |
| 145 | [C₁₀H₉O]⁺ | C₃H₇•, CO | Loss of isopropyl and CO | Moderate |
| 131 | [C₁₀H₁₁]⁺ | C₃H₇•, CO | Further fragmentation | Moderate |
| 117 | [C₉H₉]⁺ | - | Aromatic fragment | Moderate |
Experimental Protocols
The following provides a detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. This protocol is based on established methods for the analysis of sesquiterpenoids in complex mixtures like essential oils[5].
Sample Preparation: Solid Phase Microextraction (SPME)
-
Sample Matrix: The compound of interest is assumed to be in a liquid or solid matrix (e.g., plant extract, reaction mixture).
-
Vial Preparation: Place a known amount of the sample (e.g., 10-100 mg) into a 20 mL headspace vial.
-
SPME Fiber: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coated SPME fiber for broad analyte coverage.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC System: Agilent 7890B GC system or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injection: The SPME fiber is directly inserted into the GC inlet for thermal desorption of the analytes.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 3 minutes
-
Data Analysis
-
Peak Identification: The retention time and mass spectrum of the analyte peak are compared with reference data from spectral libraries (e.g., NIST, Wiley).
-
Fragmentation Analysis: The obtained mass spectrum is analyzed to identify the molecular ion and major fragment ions, which are then compared to the predicted fragmentation pattern for structural confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI-MS fragmentation of this compound.
References
- 1. This compound | C14H18O | CID 73350586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Nor-calamenen-10-one [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
interpreting NMR spectra for calamenen-type sesquiterpenoids
An In-depth Technical Guide to Interpreting NMR Spectra for Calamenene-Type Sesquiterpenoids
Introduction to Calamenene-Type Sesquiterpenoids
Calamenene-type sesquiterpenoids are a class of bicyclic natural products characterized by a 1-isopropyl-4,7-dimethyl-1,2,3,4-tetrahydronaphthalene skeleton. They are widely distributed in both terrestrial plants and marine organisms, exhibiting a range of biological activities. The structural elucidation of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Distinguishing between the cis and trans diastereomers, which differ in the relative stereochemistry at the C-7 and C-10 positions, is a key challenge that can be addressed through detailed 1D and 2D NMR analysis. This guide provides a comprehensive overview of the methodologies and interpretation strategies for the structural characterization of calamenenes.
Characteristic ¹H and ¹³C NMR Features
The calamenene (B1145186) skeleton possesses distinct NMR signatures that facilitate its identification. The aromatic ring, the tetralone core, and the isopropyl group each give rise to characteristic signals.
-
¹H NMR Spectrum : The proton spectrum typically shows signals for aromatic protons, a benzylic methine (H-7), a methine proton adjacent to the isopropyl group (H-10), and several methyl groups (C-11, C-12, C-13, and C-14). The chemical shift and multiplicity of these signals are crucial for initial identification.[1][2]
-
¹³C NMR Spectrum : The carbon spectrum will display around 15 signals for the core skeleton, including aromatic carbons, aliphatic carbons in the saturated ring, and methyl carbons.[1][3] The chemical shifts of C-5, C-8, C-11, and C-12 are particularly useful for differentiating between cis and trans isomers.[3]
Data Presentation: NMR Data for Calamenene Isomers
Quantitative NMR data is essential for the precise identification and comparison of calamenen-type sesquiterpenoids. The following tables summarize the reported ¹³C NMR data for cis and trans-calamenene derivatives, providing a reliable reference for researchers.
Table 1: Comparative ¹³C NMR Chemical Shifts (δc) for trans- and cis-Calamenene Derivatives. [3][4]
| Carbon No. | (+)-(7R, 10S)-2-methoxy calamenene (trans) | 2-methoxy-5-acetoxy calamenene (trans) | Calamenene Isomer (cis) |
| 1 | 134.8 | 135.0 | 134.9 |
| 2 | 156.4 | 155.2 | 156.4 |
| 3 | 110.1 | 111.8 | 110.2 |
| 4 | 126.7 | 120.9 | 126.8 |
| 5 | 136.0 | 145.2 | 132.8 |
| 6 | 144.1 | 140.1 | 144.3 |
| 7 | 33.6 | 33.5 | 33.9 |
| 8 | 31.9 | 31.5 | 27.0 |
| 9 | 21.8 | 21.5 | 21.9 |
| 10 | 46.2 | 46.1 | 46.5 |
| 11 | 21.3 | 21.2 | 16.5 |
| 12 | 21.3 | 21.2 | 16.5 |
| 13 | 21.8 | 21.5 | 21.9 |
| 14 | 15.8 | 15.7 | 15.9 |
| 15 (OMe) | 55.1 | 55.4 | 55.2 |
| 16 (OAc) | - | 169.5 | - |
| 17 (OAc) | - | 20.9 | - |
Experimental Protocols for NMR Analysis
The successful elucidation of calamenene structures requires a suite of 1D and 2D NMR experiments.[5] Below are detailed protocols for the key experiments. Note that specific parameters may need optimization based on the spectrometer and sample concentration.[6]
Protocol 1: 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified sesquiterpenoid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).
-
¹H NMR : Acquire a standard 1D proton spectrum to check sample purity and concentration. Determine the spectral width (SW) and transmitter offset (o1p).
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A typical spectral width for sesquiterpenoids is 0-180 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.
Protocol 2: COSY (Correlation Spectroscopy) [7]
-
Setup : Use the parameters from the 1D ¹H spectrum. Load a standard gradient-selected COSY (gCOSY) parameter set.
-
Parameters : Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals. Set data points to 1K or 2K in F2 and 256 or 512 in F1.
-
Acquisition : Use 2-4 scans (NS) per increment for moderately concentrated samples. Set the relaxation delay (D1) to 1-2 seconds.
-
Processing : Process the data with sine-bell window functions in both dimensions. The resulting spectrum reveals ¹H-¹H spin-spin couplings, which are essential for tracing proton connectivity.[7]
Protocol 3: HSQC (Heteronuclear Single Quantum Coherence) [6]
-
Setup : Use spectral widths and offsets from the 1D ¹H and ¹³C spectra. Load a standard phase-edited HSQC parameter set (e.g., hsqcedetgpsisp2 on Bruker).[6]
-
Parameters : Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. Set data points to 1K in F2 and 128 or 256 in F1.
-
Acquisition : Use 2-4 scans per increment. HSQC is a sensitive experiment. Set D1 to 1-2 seconds.
-
Processing : The resulting spectrum shows correlations between protons and their directly attached carbons. Phase-edited HSQC displays CH/CH₃ peaks with a different phase than CH₂ peaks.[6]
Protocol 4: HMBC (Heteronuclear Multiple Bond Correlation) [8]
-
Setup : Load a standard HMBC parameter set.
-
Parameters : Set ¹H (F2) and ¹³C (F1) spectral widths. Set data points to 2K in F2 and 256 or 512 in F1.
-
Acquisition : HMBC is less sensitive and requires more scans (8-16 per increment). Set the long-range coupling constant optimization value (typically around 8 Hz) to observe 2- and 3-bond correlations.[6][8]
-
Processing : This experiment is crucial for connecting spin systems across quaternary carbons and heteroatoms.[8][9]
Protocol 5: NOESY (Nuclear Overhauser Effect Spectroscopy) [10]
-
Setup : Load a standard NOESY parameter set.
-
Parameters : Use the same spectral parameters as COSY.
-
Acquisition : The mixing time (D8 on Bruker) is a critical parameter. For small molecules like sesquiterpenoids, a mixing time of 300-800 ms (B15284909) is a good starting point.[6] Set D1 to 2-3 seconds.
-
Processing : The NOESY spectrum reveals through-space correlations between protons that are close to each other (< 5 Å), which is vital for determining relative stereochemistry.[10]
Visualization of Workflows and Relationships
Experimental Workflow for Structure Elucidation The process of elucidating the structure of a novel calamenen-type sesquiterpenoid follows a logical progression of NMR experiments.
Caption: A typical workflow for calamenen-type sesquiterpenoid structure elucidation using NMR spectroscopy.
Key HMBC Correlations for the Calamenene Skeleton HMBC is arguably the most powerful tool for assembling the carbon skeleton. It connects protonated carbons to non-protonated (quaternary) carbons, linking the individual spin systems identified by COSY.
Caption: Key 2- and 3-bond HMBC correlations used to assemble the calamenene skeleton.
Distinguishing cis and trans Isomers with NOESY The relative stereochemistry at C-7 and C-10 is determined by the spatial proximity of the protons attached to or near these centers. A key NOE correlation is observed in the trans isomer that is absent in the cis isomer.
Caption: Logical diagram showing the key NOESY correlation for differentiating calamenen-type diastereomers.
Conclusion
The interpretation of NMR spectra for calamenen-type sesquiterpenoids is a systematic process that relies on the combined application of 1D and 2D NMR techniques. By carefully analyzing chemical shifts, coupling constants, and correlation data from COSY, HSQC, HMBC, and NOESY experiments, researchers can unambiguously determine the constitution and relative stereochemistry of these molecules. The tabulated data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in natural product chemistry and drug development, facilitating the rapid and accurate characterization of this important class of compounds.
References
- 1. azooptics.com [azooptics.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Unraveling the Structure of Nor-Calamenenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structural elucidation of nor-calamenenes, a class of sesquiterpenoids with increasing interest in the scientific community. This document details the key experimental protocols and spectroscopic data integral to the identification and characterization of these compounds, with a focus on providing a practical framework for researchers in natural product chemistry and drug discovery.
Introduction to Nor-Calamenenes
Nor-calamenenes are bicyclic sesquiterpenoids characterized by a cadinane-type skeleton that has lost one or more carbon atoms, typically from the isopropyl side chain. Their structural diversity and potential biological activities make them an important area of study. The definitive determination of their complex three-dimensional structures relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Strategy for Structural Elucidation
The process of elucidating the structure of a novel nor-calamenene typically follows a logical workflow. This involves the initial isolation and purification of the compound from its natural source, followed by the acquisition and detailed analysis of its spectroscopic data. Two-dimensional (2D) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry, while MS provides information about the molecular weight and elemental composition.
An In-Depth Technical Guide to 10-Nor-calamenen-10-one: Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sesquiterpenoid 10-Nor-calamenen-10-one, a natural product identified in various plant species. The document details its discovery, physicochemical properties, and initial findings on its biological activity, with a focus on its role in modulating nitric oxide production in microglia. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Introduction
10-Nor-calamenen-10-one is a sesquiterpenoid belonging to the cadinane (B1243036) class of natural products. Its structure features a bicyclic core with a tetralone moiety. The "(4S)" designation indicates a specific stereochemistry at the 4-position of the naphthalenone ring system. While this compound has been identified as a constituent of essential oils from a diverse range of plants, its specific biological functions are an emerging area of research. A significant development in the study of this molecule was its isolation from Alpinia oxyphylla and the subsequent investigation of its immunomodulatory effects.
Discovery and History
The definitive identification and characterization of (4S)-10-Nor-calamenen-10-one were significantly advanced by the work of Jiang et al. (2013), who isolated the compound from the fruits of Alpinia oxyphylla[1]. This study was part of a broader investigation into novel eudesmane (B1671778) sesquiterpenes and their effects on microglia, the resident immune cells of the central nervous system. Prior to this, 10-Nor-calamenen-10-one had been reported as a component in the essential oils of numerous plants, including Illicium lanceolatum, Smallanthus quichensis, Eugenia dysenterica, Syzygium guineense, Ajuga orientalis, Croton lechleri, Cymbopogon species, Myrcia sylvatica, Achillea abrotanoides, Cupressus lusitanica, and Psidium cattleianum. However, the 2013 study by Jiang and colleagues provided a more detailed characterization and the first insights into its specific biological activity.
Physicochemical Properties
The fundamental physicochemical properties of 10-Nor-calamenen-10-one are summarized in the table below. This data is crucial for its identification, purification, and in the design of further experimental work.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | (4S)-6-methyl-4-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one |
| CAS Number | 1270089-06-9 |
| Appearance | Not explicitly reported, likely an oil or amorphous solid |
Experimental Protocols
Isolation of this compound from Alpinia oxyphylla
The following is a generalized protocol based on typical natural product isolation techniques and information inferred from related studies. For the exact, detailed methodology, consulting the primary literature by Jiang et al. (2013) is essential[1].
Experimental Workflow for Isolation
Caption: General workflow for the isolation of 10-Nor-calamenen-10-one.
-
Plant Material and Extraction: The dried and powdered fruits of Alpinia oxyphylla are subjected to extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Solvent Partitioning: The resulting crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fraction containing the target compound (in this case, likely the ethyl acetate fraction) is concentrated under reduced pressure.
-
Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent, to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl group of the ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the complete stereochemistry of the molecule.
Spectroscopic Data
The following table summarizes the expected ¹H and ¹³C NMR spectral data for 10-Nor-calamenen-10-one based on its chemical structure. The exact chemical shifts and coupling constants would be found in the primary literature.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Position | δ (ppm), Multiplicity, J (Hz) |
| H-2 | multiplet |
| H-3 | multiplet |
| H-4 | multiplet |
| H-5 | aromatic |
| H-7 | aromatic |
| H-8 | aromatic |
| H-9 (isopropyl CH) | multiplet |
| CH₃ (isopropyl) | doublet |
| CH₃ (isopropyl) | doublet |
| CH₃ (on ring) | singlet |
Biological Activity and Signaling Pathways
Modulation of Nitric Oxide Production in Microglia
The primary reported biological activity of this compound is its effect on nitric oxide (NO) production in microglia. The study by Jiang et al. (2013) found that this compound enhanced the production of NO in lipopolysaccharide (LPS)-stimulated microglial cells[1]. This finding is significant as NO is a key signaling molecule in the central nervous system, involved in both physiological processes and pathological conditions.
Experimental Protocol for Nitric Oxide Assay (Griess Assay)
-
Cell Culture: A suitable microglial cell line (e.g., BV-2) is cultured in appropriate media and conditions.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 10-Nor-calamenen-10-one in the presence or absence of an inflammatory stimulus like LPS.
-
Nitrite (B80452) Measurement: After a specific incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Data Analysis: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Postulated Signaling Pathway
The enhancement of LPS-induced NO production suggests that 10-Nor-calamenen-10-one may interact with inflammatory signaling pathways in microglia. LPS is a potent activator of Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. 10-Nor-calamenen-10-one may act at one or more points in this pathway to augment the production of iNOS and subsequently NO.
Hypothesized Signaling Pathway
Caption: Hypothesized pathway for the enhancement of NO production.
Synthesis
To date, a specific total synthesis for 10-Nor-calamenen-10-one has not been reported in the literature. However, general synthetic strategies for related tetralone structures are well-established and could potentially be adapted for the synthesis of this natural product. These methods often involve intramolecular Friedel-Crafts acylation or other cyclization reactions to form the bicyclic core.
Conclusion and Future Directions
10-Nor-calamenen-10-one is a naturally occurring sesquiterpenoid with demonstrated bioactivity related to the modulation of nitric oxide production in immune cells of the central nervous system. Its discovery in a variety of plant species suggests a widespread distribution in the plant kingdom. The work by Jiang et al. (2013) has laid the groundwork for further investigation into the pharmacological potential of this compound.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which 10-Nor-calamenen-10-one enhances NO production.
-
Investigating its effects on other inflammatory mediators and signaling pathways.
-
Exploring its potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.
-
Developing a total synthesis to enable the production of larger quantities for further studies and the generation of structural analogs for structure-activity relationship (SAR) studies.
This technical guide provides a current snapshot of the knowledge surrounding 10-Nor-calamenen-10-one, and it is anticipated that further research will continue to unveil the scientific and therapeutic importance of this intriguing natural product.
References
Methodological & Application
Total Synthesis Strategies for Calamenenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calamenenes are a class of sesquiterpenoids characterized by a cis- or trans-fused di- or tetrahydronaphthalene skeleton. These naturally occurring compounds, isolated from various plant sources, have garnered significant attention due to their diverse and promising biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The growing interest in their therapeutic potential has spurred the development of several total synthesis strategies, enabling access to these molecules for further biological evaluation and the generation of novel analogs.
This document provides detailed application notes and protocols for two prominent total synthesis strategies for calamenenes: an asymmetric synthesis of (-)-(7S,10R)-Calamenene via a Ring-Closing Metathesis (RCM) approach and a racemic synthesis of (±)-cis-5-Hydroxycalamenene employing a classical acid-catalyzed cyclization and aromatization strategy.
Asymmetric Synthesis of (-)-(7S,10R)-Calamenene via Ring-Closing Metathesis
This enantioselective strategy commences from the readily available chiral starting material, l-menthone, and utilizes a key Ring-Closing Metathesis (RCM) reaction to construct the core bicyclic system of calamenenes.
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Product | Key Reagents/Catalysts | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| 1 | Allylation | l-Menthone | 2-Allylmenthone | LDA, Allyl bromide | Not explicitly stated | Not explicitly stated |
| 2 | Grignard Reaction | 2-Allylmenthone | Diene alcohol | Methallylmagnesium chloride | Not explicitly stated | Not explicitly stated |
| 3 | Ring-Closing Metathesis | Diene alcohol | Bicyclic alkene | Grubbs' First-Generation Catalyst | Not explicitly stated | Not explicitly stated |
| 4 | Dehydration | Bicyclic alkene | (-)-(7S,10R)-Calamenene | POCl₃, Pyridine | ~12% (overall) | Not explicitly stated |
Experimental Protocols
Step 1: Synthesis of 2-Allylmenthone
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the LDA solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of l-menthone in anhydrous THF to the cooled LDA solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add allyl bromide to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-allylmenthone.
Step 2: Grignard Reaction to form Diene Alcohol
-
Prepare methallylmagnesium chloride from methallyl chloride and magnesium turnings in anhydrous THF.[1]
-
In a separate flame-dried flask, dissolve 2-allylmenthone in anhydrous THF and cool the solution to -15 °C.[1]
-
Slowly add the prepared Grignard reagent to the solution of 2-allylmenthone over a period of 2 hours, maintaining the temperature at -15 °C.[1]
-
After the addition is complete, stir the reaction mixture for several hours at -15 °C.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.[1]
-
Extract the product with diethyl ether, wash the organic layer with saturated ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the diene alcohol.[1]
Step 3: Ring-Closing Metathesis
-
Dissolve the diene alcohol in degassed dichloromethane (B109758) (CH₂Cl₂).[1]
-
Add a solution of Grubbs' first-generation catalyst (5 mol%) in degassed CH₂Cl₂ to the reaction mixture under an argon atmosphere.[1]
-
Stir the mixture at room temperature overnight.[1]
-
To decompose the catalyst, remove the argon inlet and stir the mixture in the air for 30 minutes.[1]
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to afford the bicyclic alkene.[1]
Step 4: Dehydration to (-)-(7S,10R)-Calamenene
-
Dissolve the bicyclic alkene in pyridine.[1]
-
Add phosphorus oxychloride (POCl₃) to the solution at room temperature.[1]
-
Stir the mixture overnight.[1]
-
Carefully quench the reaction with water and extract with diethyl ether.[2]
-
Wash the combined organic layers sequentially with 1M HCl and brine.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[2]
-
Purify the crude product by column chromatography to yield (-)-(7S,10R)-Calamenene.[1][2]
Synthetic Workflow
References
Application Note: High-Purity Isolation of (4S)-10-Nor-calamenen-10-one from Plant Extracts
Introduction
(4S)-10-Nor-calamenen-10-one is a sesquiterpenoid of interest for phytochemical and pharmacological research. Found in the essential oils of various aromatic plants, particularly within the Dysphania genus (formerly Chenopodium), this compound belongs to the calamenene (B1145186) class of bicyclic sesquiterpenoids. The isolation of this compound in high purity is essential for accurate structural elucidation, in-depth biological activity screening, and potential development into therapeutic agents. This document outlines a comprehensive protocol for the extraction and purification of this compound from plant sources such as Dysphania ambrosioides.
The proposed methodology is a multi-step process beginning with the extraction of crude essential oil via hydrodistillation. This is followed by fractionation and purification using column chromatography to separate the target compound from other major constituents of the essential oil, which often include ascaridole, p-cymene, and α-terpinene.[1][2][3][4] Final purity assessment is conducted using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the isolation of similar sesquiterpenoids, such as calamenene, and is designed for researchers in natural product chemistry and drug development.[5]
Data Presentation
Quantitative data from a representative purification process for a similar sesquiterpenoid (calamenene) is summarized below.[5] Yields and purity for this compound are expected to be comparable but will vary based on the plant material and specific experimental conditions.
Table 1: Indicative Yield and Purity at Different Isolation Stages
| Isolation Stage | Starting Material | Key Parameters | Yield (%)* | Purity (%)** |
| Essential Oil Extraction | Dried Dysphania ambrosioides leaves | Hydrodistillation, 3-4 hours | 1.0 - 2.5 | 1 - 10 |
| Column Chromatography | Crude Essential Oil | Silica (B1680970) Gel, Hexane (B92381):Ethyl Acetate (B1210297) Gradient | 40 - 60 (of fraction) | > 95 |
*Yield is calculated based on the weight of the starting material for that specific stage. **Purity is estimated by GC-MS analysis.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from plant material.
Caption: Purification workflow from plant material to pure compound.
Experimental Protocols
1. Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of volatile oils from the prepared plant material.
-
Materials:
-
Dried and powdered leaves of Dysphania ambrosioides.
-
Clevenger-type hydrodistillation apparatus.[6]
-
Heating mantle.
-
Distilled water.
-
Separatory funnel.
-
Anhydrous sodium sulfate (B86663).
-
Glass storage vial.
-
-
Procedure:
-
Place approximately 500 g of dried, powdered plant material into the distillation flask of the Clevenger apparatus.
-
Add distilled water to the flask until the plant material is fully submerged, typically a 1:4 ratio (w/v).
-
Set up the hydrodistillation apparatus according to the manufacturer's instructions.
-
Heat the flask using the heating mantle to boil the water and generate steam.
-
Continue the distillation for 3-4 hours, collecting the distillate. The essential oil will appear as a less dense layer on top of the aqueous layer in the collection arm.
-
After distillation is complete, carefully transfer the collected oil and water to a separatory funnel.
-
Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove residual water.
-
Decant the dried oil into a clean, amber glass vial. Weigh the extracted oil, calculate the yield, and store it at 4°C until further processing.
-
2. Purification by Column Chromatography
This protocol details the separation of this compound from the crude essential oil.
-
Materials:
-
Crude essential oil.
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass chromatography column.
-
n-Hexane (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
Collection tubes/flasks.
-
Rotary evaporator.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude essential oil (e.g., 2 g) in a minimal amount of n-hexane (e.g., 5 mL). Carefully load this solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% n-hexane. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 15 mL) in separate tubes.
-
TLC Monitoring: Monitor the separation process by spotting collected fractions onto TLC plates. Develop the plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 98:2 v/v) and visualize under UV light or with a staining agent (e.g., vanillin-sulfuric acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 v/v) to elute compounds with higher polarity.[5]
-
Pooling Fractions: Identify the fractions containing the target compound this compound) based on TLC analysis. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified compound.
-
3. Purity Assessment by GC-MS
This protocol is for the final analysis of the purified compound's identity and purity.
-
Materials:
-
Purified this compound.
-
Suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS instrument with a non-polar capillary column (e.g., DB-5 or HP-5).
-
-
GC-MS Conditions (Representative): [5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 4 °C/minute, and hold at 240 °C for 10 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Procedure:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the isolated compound in the chosen solvent.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Confirm the identity of this compound by comparing its mass spectrum with library data (e.g., NIST) and its retention index with literature values.[7]
-
Determine the purity of the compound by calculating the peak area percentage from the TIC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity of essential oil from Colombian Chenopodium ambrosioides [medigraphic.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential oil from Chenopodium ambrosioides L.: secretory structures, antibacterial and antioxidant activities [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. 10-Nor-calamenen-10-one [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (4S)-10-Nor-calamenen-10-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4S)-10-Nor-calamenen-10-one, a sesquiterpenoid of interest in various research fields. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol is based on established methodologies for the analysis of similar sesquiterpenoid structures. The method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the quantification of this compound in various sample matrices. This document provides a comprehensive experimental protocol, including sample preparation, standard preparation, and chromatographic conditions, along with illustrative data for method performance.
Introduction
This compound is a sesquiterpenoid compound with the chemical formula C14H18O[1]. Sesquiterpenoids are a class of naturally occurring compounds known for their diverse biological activities, making them a subject of interest in pharmaceutical and phytochemical research. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds, including sesquiterpenes[2][3][4]. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The described method is designed to be a starting point for researchers and can be further optimized and validated for specific applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Sample matrix (e.g., plant extract, formulation buffer)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sesquiterpenoids[3].
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the chromophore of the tetralone structure, a wavelength between 200 nm and 220 nm is likely to provide good sensitivity. For this proposed method, 210 nm is selected[3].
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a solid plant extract:
-
Accurately weigh 100 mg of the powdered sample extract.
-
Add 10 mL of methanol and sonicate for 30 minutes[2].
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Data Presentation
The following tables present illustrative data for the proposed HPLC method. This data is hypothetical and serves to demonstrate the expected performance of a well-optimized and validated method.
Table 1: Chromatographic Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 3: Linearity Data for Calibration Curve (Hypothetical Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,525,300 |
Conclusion
This application note provides a detailed and practical, though proposed, HPLC method for the quantification of this compound. The described protocol, utilizing a common C18 reversed-phase column and gradient elution with UV detection, offers a solid foundation for researchers. The provided workflow and hypothetical data tables illustrate the expected outcomes of a robust and validated method. It is recommended that users perform method optimization and validation specific to their sample matrix and instrumentation to ensure accurate and reliable results. This methodology can be a valuable tool for the quality control of natural products and in various stages of drug development involving this compound.
References
- 1. This compound | C14H18O | CID 73350586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of Sesquiterpenoid Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of sesquiterpenoid ketones using Gas Chromatography-Mass Spectrometry (GC-MS). Sesquiterpenoid ketones are a class of naturally occurring compounds with diverse biological activities, making their accurate identification and quantification crucial in various fields, including pharmacology, food science, and agriculture.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For sesquiterpenoid ketones, GC-MS offers high sensitivity and selectivity. This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation for these compounds.
Experimental Protocols
Successful analysis of sesquiterpenoid ketones by GC-MS relies on appropriate sample preparation to isolate and concentrate the analytes of interest from the sample matrix. The choice of method depends on the sample type (e.g., plant material, essential oil, food matrix) and the specific properties of the target compounds.
Several techniques can be employed for the extraction and pre-concentration of sesquiterpenoid ketones.
2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
This technique is particularly useful for volatile sesquiterpenoid ketones in liquid or solid samples.[1]
-
Apparatus: SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), heated magnetic stirrer, GC vials with septa.
-
Procedure:
-
Place a known amount of the sample (e.g., 5 g of homogenized plant material or 10 mL of wine) into a 20 mL headspace vial.
-
If necessary, add a salt solution (e.g., 2.5 g NaCl) to enhance the release of volatile compounds.
-
Add an appropriate internal standard (e.g., d5-rotundone for rotundone (B192289) analysis).[2][3]
-
Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 50-80°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) with continuous agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE is a classic method for extracting compounds from a liquid matrix.
-
Apparatus: Separatory funnel, organic solvents (e.g., dichloromethane, hexane (B92381), ethyl acetate), rotary evaporator.
-
Procedure:
-
Mix the liquid sample with an equal volume of an immiscible organic solvent in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE is used to clean up complex samples and concentrate analytes.
-
Apparatus: SPE cartridges (e.g., C18, silica), vacuum manifold, collection vials.
-
Procedure:
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the sesquiterpenoid ketones with a stronger organic solvent.
-
Collect the eluate and concentrate it as described in the LLE procedure.
-
For sesquiterpenoid ketones with lower volatility, derivatization can improve their chromatographic behavior and detection sensitivity.[4] A common method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[5][6]
-
Reagents: PFBHA solution (e.g., 10 mg/mL in pyridine (B92270) or a suitable buffer), organic solvent (e.g., hexane).
-
Procedure:
-
To the dried sample extract, add 100 µL of the PFBHA solution.
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Allow the layers to separate and transfer the upper hexane layer to a clean GC vial for analysis.
-
The following table summarizes typical GC-MS parameters for the analysis of sesquiterpenoid ketones. These parameters may require optimization based on the specific instrument and target analytes.
| Parameter | Setting for Rotundone Analysis | Setting for Nootkatone Analysis |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Oven Program | 60°C (1 min), then 10°C/min to 150°C, then 4°C/min to 250°C (hold 5 min) | 80°C (2 min), then 15°C/min to 200°C, then 20°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Ion Source Temp. | 230°C | 230°C |
| Quadrupole Temp. | 150°C | 150°C |
| Electron Energy | 70 eV | 70 eV |
| Mass Scan Range | m/z 40-300 | m/z 40-350 |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is typically performed using an internal standard method. A calibration curve is generated by analyzing standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to that of the internal standard.
| Sesquiterpenoid Ketone | Retention Time (min) | Characteristic m/z Ions (EI) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Rotundone | ~28.5 | 218 (M+), 203, 175, 161, 105 | 1.5 ng/L (in white wine)[2][7] | 5.0 ng/L (in white wine) |
| Nootkatone | ~22.1 | 218 (M+), 175, 161, 134, 108 | 0.1 µg/mL | 0.3 µg/mL |
| d5-Rotundone (IS) | ~28.4 | 223 (M+), 208, 178 | - | - |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of sesquiterpenoid ketones.
Caption: General workflow for GC-MS analysis of sesquiterpenoid ketones.
References
- 1. May peppery wines be the spice of life? A review of research on the ‘pepper’ aroma and the sesquiterpenoid rotundone | OENO One [oeno-one.eu]
- 2. Effective analysis of rotundone at below-threshold levels in red and white wines using Solid-Phase Microextraction Gas Chromatography/Tandem Mass Spectrometry [openpub.fmach.it]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. benchchem.com [benchchem.com]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective analysis of rotundone at below-threshold levels in red and white wines using solid-phase microextraction gas chromatography/tandem mass spectrometry [air.unimi.it]
Application Notes and Protocols for the GC Analysis of (4S)-10-Nor-calamenen-10-one Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-10-Nor-calamenen-10-one is a sesquiterpenoid ketone of interest in various fields, including natural product chemistry and drug discovery. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of some ketones can be challenging due to their polarity and potential for thermal degradation. Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity.
These application notes provide detailed protocols for the derivatization of this compound for GC and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Two common and effective derivatization techniques are presented: silylation and oximation.
Derivatization Strategies
Silylation
Silylation is a widely used derivatization technique where an active hydrogen in a molecule is replaced by a trimethylsilyl (B98337) (TMS) group.[1] This process reduces the polarity and increases the volatility and thermal stability of the compound.[1][2] For ketones, silylation proceeds through the enol form. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1][3]
Oximation
Oximation involves the reaction of a ketone with a hydroxylamine (B1172632) derivative to form an oxime. This method is particularly useful for the analysis of aldehydes and ketones.[4] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a reagent that forms stable and volatile derivatives with enhanced detection by electron capture detectors (ECD) and mass spectrometry.[4]
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol outlines the procedure for the derivatization of this compound with BSTFA.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and PTFE-lined septa
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or a dried sample extract into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Diagram of Silylation Workflow:
Caption: Silylation workflow for this compound.
Protocol 2: Oximation using PFBHA
This protocol describes the derivatization of this compound with PFBHA.
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine or a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in pyridine or buffer.
-
Derivatization: In a reaction vial, mix 100 µL of the sample solution with 200 µL of the PFBHA solution.
-
Reaction: Tightly cap the vial and heat at 60-80 °C for 60 minutes.
-
Cooling and Extraction: After cooling to room temperature, add 500 µL of water and 500 µL of an organic solvent (e.g., hexane). Vortex for 1 minute to extract the derivative.
-
Phase Separation: Allow the layers to separate.
-
Analysis: Transfer the organic (upper) layer to an autosampler vial for GC-MS analysis. Inject 1 µL.
Diagram of Oximation Workflow:
Caption: Oximation workflow for this compound.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-550 |
Data Presentation
The following tables summarize the expected quantitative data for the underivatized and derivatized this compound. Please note that these are estimated values and should be confirmed experimentally.
Table 1: Molecular Weights and Expected Mass Fragments
| Compound | Derivatization | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| This compound | None | 202.29 | 202, 187, 159, 145, 131, 115, 91 |
| TMS-enol ether derivative | Silylation (BSTFA) | 274.46 | 274, 259 (M-15), 202, 187, 73 |
| PFB-oxime derivative | Oximation (PFBHA) | 397.41 | 397, 181 (pentafluorotropylium ion), 216, 201 |
Table 2: Estimated Chromatographic and Detection Parameters
| Derivative | Estimated Retention Time (min) | Estimated Limit of Detection (LOD) | Estimated Limit of Quantification (LOQ) |
| TMS-enol ether | 15 - 18 | 1 - 10 ng/mL | 5 - 30 ng/mL |
| PFB-oxime | 20 - 25 | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL |
Logical Relationship of Derivatization and Analysis
The following diagram illustrates the logical flow from the native compound to the final analytical result.
Caption: Logical flow of derivatization and GC-MS analysis.
Conclusion
The described derivatization protocols provide robust methods for the GC and GC-MS analysis of this compound. Silylation with BSTFA is a straightforward method for increasing volatility and thermal stability. Oximation with PFBHA offers the potential for lower detection limits, especially when using an electron capture detector. The choice of method will depend on the specific analytical requirements, including sensitivity needs and available instrumentation. It is recommended to validate the chosen method with appropriate standards and quality control samples to ensure accurate and reliable results.
References
Application Notes and Protocols for Antimicrobial Activity Assays of (4S)-10-Nor-calamenen-10-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-10-Nor-calamenen-10-one is a sesquiterpenoid ketone whose biological activities are an emerging area of interest. These application notes provide detailed protocols for assessing its potential antimicrobial properties. The methodologies described are standard and widely accepted techniques for evaluating the efficacy of novel compounds against a panel of pathogenic and spoilage microorganisms. While specific quantitative data for this compound is not yet widely published, this document serves as a comprehensive guide to generate such data in a reproducible and standardized manner.
Data Presentation
As no specific antimicrobial activity data for this compound was found in the public domain, the following tables are presented as templates for data acquisition and presentation. They are populated with hypothetical data to illustrate their use.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) & MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Data not available | Vancomycin (1) |
| Escherichia coli ATCC 25922 | Gram-negative | Data not available | Ciprofloxacin (0.015) |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available | Ciprofloxacin (0.5) |
| Candida albicans ATCC 90028 | Fungus (Yeast) | Data not available | Fluconazole (0.5) |
| Bacillus subtilis ATCC 6633 | Gram-positive | Data not available | Penicillin (0.12) |
Table 2: Zone of Inhibition Diameters for this compound using Agar (B569324) Diffusion Assays.
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at X mg/mL | Positive Control (Antibiotic) & Zone (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Data not available | Vancomycin (30 µg disk) (17) |
| Escherichia coli ATCC 25922 | Gram-negative | Data not available | Ciprofloxacin (5 µg disk) (25) |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available | Ciprofloxacin (5 µg disk) (22) |
| Candida albicans ATCC 90028 | Fungus (Yeast) | Data not available | Fluconazole (25 µg disk) (28) |
| Bacillus subtilis ATCC 6633 | Gram-positive | Data not available | Penicillin (10 U disk) (26) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[1][2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)[5]
-
Test microorganism cultures
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)
-
Negative control (vehicle, e.g., DMSO, if used to dissolve the compound)
-
Resazurin (B115843) solution (optional, as a growth indicator)[3]
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of desired concentrations.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[4]
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1] This can be assessed visually or by using a plate reader. The addition of a growth indicator like resazurin can also aid in visualization.[3]
Caption: Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity. It relies on the diffusion of the compound through an agar medium to inhibit microbial growth.[7][8][9]
Materials:
-
This compound
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)[9]
-
Test microorganism cultures
-
Sterile cork borer (e.g., 6-8 mm diameter)
-
Positive and negative controls
Procedure:
-
Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate.[8][9]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[8]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.[8][9]
-
Controls: Add a positive control (standard antibiotic solution) and a negative control (solvent) to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand at room temperature for about 1-2 hours to permit diffusion of the compound into the agar.[7]
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7]
Caption: Workflow for Agar Well Diffusion Assay.
Agar Disc Diffusion Assay
Similar to the well diffusion method, this assay also determines the antimicrobial activity based on the zone of inhibition but uses sterile paper discs impregnated with the test compound.[8][10]
Materials:
-
This compound
-
Sterile Petri dishes
-
Appropriate agar medium
-
Test microorganism cultures
-
Sterile blank paper discs (e.g., 6 mm diameter)
-
Positive and negative controls
Procedure:
-
Plate Inoculation: Prepare and inoculate agar plates as described in the agar well diffusion method.
-
Disc Impregnation: Impregnate sterile blank paper discs with a specific volume of the this compound solution at a known concentration. Allow the solvent to evaporate if necessary.
-
Disc Placement: Aseptically place the impregnated discs onto the surface of the inoculated agar plates.
-
Controls: Place positive control (standard antibiotic discs) and negative control (discs with solvent only) on the same plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. In-vitro antimicrobial activity and identification of bioactive components using GC–MS of commercially available essential oils in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of (4S)-10-Nor-calamenen-10-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-10-Nor-calamenen-10-one is a sesquiterpenoid derivative of the calamenenone class.[1][2] While its specific biological activities are not extensively documented in publicly available literature, related natural compounds have demonstrated a range of pharmacological properties, including potential cytotoxic effects against various cell lines. These application notes provide a framework for evaluating the in vitro cytotoxicity of this compound using established and reliable cell-based assays. The following protocols are designed to be adaptable to specific cancer cell lines and laboratory conditions.
Data Presentation: Evaluating Cytotoxic Potential
To assess the cytotoxic effects of this compound, a dose-response analysis is crucial. The following tables present hypothetical data from three common cytotoxicity assays: MTT, LDH, and Neutral Red Uptake. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and lysosomal function, respectively.[3][4]
Table 1: Cell Viability by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 5.5 |
| 50 | 25.9 ± 3.8 |
| 100 | 10.4 ± 2.1 |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 1 | 8.9 ± 2.2 |
| 5 | 19.7 ± 3.1 |
| 10 | 38.5 ± 4.0 |
| 25 | 55.1 ± 4.8 |
| 50 | 78.3 ± 5.9 |
| 100 | 92.6 ± 3.7 |
Table 3: Cell Viability by Neutral Red Uptake Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | 96.8 ± 4.7 |
| 5 | 85.3 ± 5.8 |
| 10 | 70.1 ± 6.1 |
| 25 | 51.9 ± 5.2 |
| 50 | 30.2 ± 4.3 |
| 100 | 15.8 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These protocols can be adapted for use with various adherent cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[3]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3] Incubate the plate for 2-4 hours at 37°C.[3] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]
Experimental workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.[3]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (phenol red-free medium is recommended)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
References
- 1. This compound | C14H18O | CID 73350586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Nor-calamenen-10-one [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Robust HPLC Method for Sesquiterpenoid Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sesquiterpenoids in various matrices, including plant extracts and pharmaceutical formulations. The described method is designed to be robust, reliable, and compliant with International Council for Harmonisation (ICH) guidelines, ensuring data integrity for research, quality control, and drug development purposes.
Introduction
Sesquiterpenoids are a large and diverse class of naturally occurring 15-carbon isoprenoids that exhibit a wide range of biological activities, making them promising candidates for drug development. Accurate and precise quantification of these compounds is crucial for efficacy studies, quality control of raw materials, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note outlines a comprehensive approach to developing and validating an HPLC method for sesquiterpenoid analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[2]
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[3][4]
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol (B129727), and water are required. Formic acid or acetic acid (0.1-0.2% v/v) is often added to the aqueous mobile phase to improve peak shape.[3][5]
-
Standard Compounds: Certified reference standards of the target sesquiterpenoids are necessary for method development and validation.
Sample Preparation Protocol
Effective sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column.[6]
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol (or another suitable solvent).
-
Extract using ultrasonication for 30-60 minutes or maceration with shaking for 1-2 hours.[7] An optimized method could involve one hour of shaking followed by 30 minutes of sonication.[7]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
Filtration:
Chromatographic Conditions
The following conditions serve as a starting point and should be optimized for the specific sesquiterpenoids of interest.
-
Mobile Phase A: Water with 0.2% (v/v) acetic acid.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% to 92% B
-
25-30 min: Hold at 92% B
-
30.1-35 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 210 nm is often used for sesquiterpenoids, though a PDA detector allows for the selection of the optimal wavelength for each compound.[3]
-
Injection Volume: 10 µL.
Method Validation Protocol
The analytical method must be validated to ensure it is suitable for its intended purpose.[10] The validation should be performed according to ICH guidelines, assessing the following parameters.[11][12]
System Suitability
Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should typically be less than 2%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[13] This is typically demonstrated by comparing the chromatograms of a blank, a standard solution, and a sample. Peak purity analysis using a PDA detector can also be employed.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13]
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected concentration range of the samples.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.[14]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by a recovery study.
-
Spike a blank matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare and analyze these samples in triplicate.
-
Calculate the percentage recovery. The acceptance criterion for recovery is typically between 98% and 102%.[3]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, or with a different analyst or instrument.
-
The RSD for the results should be within an acceptable limit, typically ≤ 2%.[12][14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.[14]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] It can be determined based on a signal-to-noise ratio of 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
-
Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability parameters after each change. The results should remain within the acceptance criteria.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Linearity Data for a Representative Sesquiterpenoid
| Concentration (µg/mL) | Mean Peak Area (n=3) | RSD (%) |
| 10 | 150234 | 1.2 |
| 25 | 375589 | 0.8 |
| 50 | 751234 | 0.5 |
| 100 | 1502468 | 0.3 |
| 200 | 3005890 | 0.4 |
| Linearity Results | Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Low (80%) | 80 | 79.2 ± 0.95 | 99.0 | 1.2 |
| Medium (100%) | 100 | 101.1 ± 1.21 | 101.1 | 1.2 |
| High (120%) | 120 | 118.9 ± 1.78 | 99.1 | 1.5 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Measured Concentration (µg/mL, n=6) | RSD (%) |
| Repeatability (Intra-day) | 100 | 99.8 | 0.85 |
| Intermediate (Inter-day) | 100 | 101.2 | 1.35 |
Table 4: Summary of Validation Parameters from Literature for Sesquiterpenoid Analysis
| Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 6 Sesquiterpene Lactones | > 0.9987 | 2.00 - 6.79 | 6.00 - 20.40 | Not Reported | [15] |
| 7 Sesquiterpene Lactones | > 0.9993 | Not Reported | Not Reported | 98.12 - 101.39 | [3] |
| Parthenin & Coronopilin | Not Reported | Not Reported | Not Reported | 96.50 - 102.4 | [16] |
| 13 Triterpenoids | > 0.9999 | 0.08 - 0.65 | Not Reported | 94.70 - 105.81 | [17][18] |
Visualizations
Caption: Experimental workflow for sesquiterpenoid analysis by HPLC.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Conclusion
The HPLC method and validation protocol described in this application note provide a robust framework for the reliable quantification of sesquiterpenoids. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and advanced scientific research. The provided experimental conditions and validation parameters can be adapted to a wide variety of sesquiterpenoids and sample matrices.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. nacalai.com [nacalai.com]
- 10. actascientific.com [actascientific.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Isolation of Calamenenes Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calamenenes are a group of bicyclic sesquiterpenoid hydrocarbons found in the essential oils of various plants.[1] They exist as several stereoisomers and are of significant interest due to their potential pharmacological activities.[2] As natural products, their isolation and purification are critical steps for structural elucidation, biological screening, and potential therapeutic development.[2] Column chromatography is a fundamental and widely used technique for the separation and purification of individual components, like calamenenes, from complex mixtures such as crude plant extracts.[3][4] This method separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.[3]
This application note provides a detailed protocol for the isolation of calamenenes from essential oil extracts using silica (B1680970) gel column chromatography.
Experimental Protocols
This section details the methodology for the isolation of calamenenes. The protocol is a general guideline and may require optimization based on the specific composition of the essential oil.[5]
1. Materials and Equipment
-
Essential oil containing calamenenes
-
Silica gel (60-120 mesh for gravity column chromatography, 230-400 mesh for flash chromatography)[5]
-
Hexane (B92381) (HPLC grade)[5]
-
Ethyl acetate (B1210297) (HPLC grade)[5]
-
Anhydrous sodium sulfate
-
Glass chromatography column[5]
-
Fraction collector or test tubes[5]
-
Rotary evaporator[5]
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID) for purity analysis[5]
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Sand (acid-washed)
2. Procedure
Step 1: Column Packing
-
Securely clamp a glass chromatography column in a vertical position.[6] Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[6]
-
Add a small layer (approx. 1-2 cm) of sand over the plug to create an even base.[6]
-
Prepare a slurry of silica gel in 100% hexane.[5] The weight of the silica gel should be approximately 20-50 times the weight of the crude sample to be separated.[3]
-
Pour the slurry into the column.[7] Gently tap the column to dislodge any air bubbles and to ensure the silica gel packs uniformly.[6]
-
Open the stopcock to allow the excess solvent to drain, which helps in settling the silica gel.[7] Do not let the solvent level drop below the top of the silica gel bed to avoid cracking.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface from being disturbed during solvent addition.[5]
-
Equilibrate the packed column by running hexane through it until the bed is stable and the eluent is clear.[5]
Step 2: Sample Preparation and Loading
-
Dissolve the crude essential oil in a minimal amount of hexane.[5]
-
If the crude extract contains traces of water, dry it using anhydrous sodium sulfate.[7]
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.[5]
Step 3: Elution and Fraction Collection
-
Begin the elution process with 100% hexane.[5] This non-polar solvent will elute the most non-polar compounds first.[4]
-
Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate to the hexane.[5] This is known as a gradient elution. A shallow gradient is often required to separate compounds with similar polarities, such as sesquiterpene isomers.[5]
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or manually in test tubes.[5]
Step 4: Fraction Analysis and Pooling
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the target calamenene (B1145186) compounds.[5]
-
Combine the fractions that show a high concentration of the desired calamenenes.[5]
-
Evaporate the solvent from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the purified compound.[2][5]
Step 5: Purity Assessment
-
Analyze the final isolated product by GC-MS or GC-FID to determine its purity.[5] Purity is typically assessed by the relative peak area in the chromatogram.[5]
Data Presentation
The following table outlines a suggested solvent gradient for the elution of calamenenes and the purpose of each step. The yield of calamenenes is highly dependent on the concentration in the starting material; specific yield data is not widely published, but a purity of over 98% has been achieved for related compounds.[5]
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Volume | Purpose | Expected Outcome |
| 1 | 100:0 | 2 x column volume | Elute non-polar compounds | Elution of highly non-polar hydrocarbons and other lipids. |
| 2 | 99:1 | 3 x column volume | Elute calamenene | Calamenene isomers begin to elute from the column. |
| 3 | 98:2 | 3 x column volume | Elute remaining calamenene | Elution of remaining calamenene isomers and slightly more polar sesquiterpenes. |
| 4 | 95:5 or higher polarity | As needed | Elute more polar compounds | Elution of more polar sesquiterpenoids and other oxygenated compounds. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete extraction from plant material; Loss during solvent removal; Inefficient chromatographic separation.[5] | Optimize initial extraction parameters; Use rotary evaporation at controlled temperature and vacuum; Optimize column parameters (e.g., finer mesh silica, slower gradient).[5] |
| Low Purity | Co-elution with other structurally similar sesquiterpenes; Presence of calamenene diastereomers.[5] | Employ a multi-step purification approach (e.g., column chromatography followed by preparative TLC or HPLC); Use a high-resolution chromatographic method.[5] |
| Degradation | Exposure to high temperatures; Presence of acidic residues in solvents or on silica gel.[5] | Avoid excessive heating during solvent evaporation; Use high-purity solvents and consider neutralizing silica gel with a small amount of a base like triethylamine (B128534) in the eluent.[5] |
Visualizations
The following diagrams illustrate the experimental workflow for calamenene isolation and a generalized signaling pathway involved in the induction of its biosynthesis in plants.
Caption: Experimental workflow for isolating calamenenes.
Caption: Generalized signaling pathway for sesquiterpene biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. column-chromatography.com [column-chromatography.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Notes and Protocols for (4S)-10-Nor-calamenen-10-one in Natural Product Research
A Theoretical Framework for Investigation Based on the Calamenene (B1145186) Sesquiterpenoid Class
Disclaimer: As of December 2025, dedicated research on the biological applications and specific experimental protocols for (4S)-10-Nor-calamenen-10-one is not available in the public domain. The following application notes and protocols are therefore based on the known biological activities of the broader calamenene class of sesquiterpenoids and serve as a theoretical framework to guide future research into this specific compound.
Introduction to this compound
This compound is a sesquiterpenoid with the chemical formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol [1]. It belongs to the calamenene class of natural products, which are bicyclic sesquiterpenoids characterized by a cadinane (B1243036) skeleton. While the specific natural source of this compound has not been documented, related calamenenes are found in the essential oils of various plants and are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | PubChem[1] |
| Molecular Weight | 202.29 g/mol | PubChem[1] |
| IUPAC Name | (4S)-6-methyl-4-propan-2-yl-3,4-dihydronaphthalen-1-one | PubChem[1] |
Potential Applications in Natural Product Research
Based on the activities of related calamenenes, this compound is a candidate for investigation in the following areas:
-
Antimicrobial Drug Discovery: Calamenenes have demonstrated activity against various bacteria and fungi. Research into this compound could reveal novel antimicrobial leads.
-
Anti-inflammatory Research: The anti-inflammatory potential of sesquiterpenoids is well-established. This compound could be explored for its ability to modulate inflammatory pathways.
-
Phytochemical Profiling: The identification of this compound in a natural source would be a valuable contribution to the chemotaxonomy of that species.
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound, should the compound become available through isolation or synthesis.
General Workflow for Natural Product Investigation
The following diagram illustrates a typical workflow for the investigation of a novel natural product like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Calamenene Diastereomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of calamenene (B1145186) diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating calamenene diastereomers by HPLC?
A1: The primary challenges in separating calamenene diastereomers, which often exist as cis- and trans-isomers, stem from their very similar physicochemical properties. This similarity in polarity, size, and shape leads to co-elution or poor resolution in typical reversed-phase HPLC setups.[1] Achieving baseline separation often requires careful optimization of chromatographic conditions.
Q2: What type of HPLC column is best suited for calamenene diastereomer separation?
A2: Reversed-phase columns, particularly C18 and Phenyl-Hexyl, are commonly used for the separation of non-polar compounds like calamenene.[1] C18 columns provide hydrophobic interactions, while Phenyl-Hexyl columns can offer alternative selectivity through π-π interactions with the aromatic ring of calamenene, which can be advantageous for separating structurally similar isomers. Chiral columns may also be considered for analytical separation to resolve enantiomeric pairs if present.[1]
Q3: How does the choice of organic modifier in the mobile phase affect the separation?
A3: The choice between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact selectivity. Acetonitrile is aprotic and generally has a stronger elution strength than methanol, a protic solvent. For some separations, methanol can offer better selectivity due to its hydrogen-bonding capabilities. It is recommended to screen both solvents during method development to determine the optimal choice for your specific calamenene mixture.
Q4: Should I use an isocratic or gradient elution method?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample. For a simple mixture of calamenene diastereomers, an isocratic method may be sufficient and offers the advantage of simplicity and stable baseline. However, if your sample contains other compounds with a wider range of polarities, a gradient elution will likely be necessary to achieve a good separation of all components in a reasonable timeframe. Gradient elution can also improve peak shape and resolution for complex mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of calamenene diastereomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution of Diastereomers | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Suboptimal column temperature. 4. Flow rate is too high. | 1. Systematically vary the organic-to-aqueous ratio of the mobile phase. Evaluate both acetonitrile and methanol as the organic modifier. 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). 3. Optimize the column temperature. Lower temperatures often improve resolution for diastereomers. 4. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column overload. 3. Sample solvent mismatch. 4. Presence of an interfering compound. | 1. Use a high-purity, end-capped column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase composition. 4. Improve sample cleanup procedures. |
| Peak Splitting or Broadening | 1. Column void or contamination. 2. Sample solvent stronger than the mobile phase. 3. Co-elution of an impurity. 4. High injection volume. | 1. Replace the column or guard column. Flush the column with a strong solvent. 2. Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase. 3. Adjust the mobile phase composition or gradient to resolve the impurity. 4. Reduce the injection volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition over time. 4. Pump malfunction or leaks. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Sample Preparation from Essential Oil
This protocol describes a general procedure for preparing a calamenene-containing sample from an essential oil for HPLC analysis.
Materials:
-
Essential oil containing calamenene
-
Methanol or acetonitrile (HPLC grade)
-
Syringe filters (0.45 µm, PTFE)
-
HPLC vials
Procedure:
-
Accurately weigh a known amount of the essential oil into a volumetric flask.
-
Dissolve the oil in a minimal amount of methanol or acetonitrile.
-
Bring the solution to the final volume with the same solvent to achieve a stock solution of known concentration (e.g., 1 mg/mL).
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 2: HPLC Method for Calamenene Diastereomer Separation
This protocol provides a starting point for the reversed-phase HPLC separation of calamenene diastereomers. Optimization will likely be required.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 70% B to 100% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables present illustrative quantitative data for the separation of sesquiterpene diastereomers, using nerolidol (B1678203) as a representative example, to demonstrate the effect of different chromatographic parameters. These values can serve as a guide for optimizing the separation of calamenene diastereomers.
Table 1: Effect of Mobile Phase Composition on Diastereomer Separation (Illustrative Data)
| Mobile Phase Composition (Acetonitrile:Water) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| 80:20 | 12.5 | 13.1 | 1.3 | 1.05 |
| 75:25 | 15.2 | 16.0 | 1.6 | 1.05 |
| 70:30 | 18.9 | 20.0 | 1.9 | 1.06 |
Table 2: Effect of Column Temperature on Diastereomer Separation (Illustrative Data)
| Column Temperature (°C) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| 25 | 18.9 | 20.0 | 1.9 | 1.06 |
| 20 | 20.5 | 21.8 | 2.1 | 1.06 |
| 15 | 22.8 | 24.3 | 2.3 | 1.07 |
Table 3: Effect of Flow Rate on Diastereomer Separation (Illustrative Data)
| Flow Rate (mL/min) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 1.2 | 15.8 | 16.7 | 1.7 |
| 1.0 | 18.9 | 20.0 | 1.9 |
| 0.8 | 23.6 | 25.0 | 2.0 |
Visualizations
Workflow for HPLC Method Development and Optimization
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sesquiterpenoids
Welcome to the technical support center for the HPLC analysis of sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues related to peak tailing in the HPLC analysis of sesquiterpenoids.
Q1: What is peak tailing and why is it a concern in the analysis of sesquiterpenoids?
A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic as it can mask the presence of co-eluting impurities, lead to inaccurate peak integration and quantification, and reduce overall method precision.[2] For sesquiterpenoids, which often occur in complex mixtures from natural extracts, good peak shape is crucial for accurate quantification and resolution from other closely related compounds.
Q2: What are the most common causes of peak tailing when analyzing sesquiterpenoids on a C18 column?
A: The primary causes of peak tailing for sesquiterpenoids, which can possess both non-polar backbones and polar functional groups (e.g., hydroxyl, lactone), on a reversed-phase C18 column include:
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Secondary Interactions with Residual Silanols: This is a major contributor. Unreacted, acidic silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase can interact with polar functional groups on the sesquiterpenoid molecules.[3] This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of acidic silanol groups. At a mid-range pH, a portion of the silanols can be deprotonated and negatively charged, increasing their interaction with any slightly polar or basic sites on the sesquiterpenoid structure.[4]
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Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2]
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Column Contamination and Degradation: Accumulation of matrix components from crude extracts can contaminate the column, and harsh mobile phase conditions can lead to column degradation, both of which can cause peak tailing.
-
Extra-Column Effects: Issues such as long or wide-bore tubing, and poorly made connections can contribute to band broadening and peak tailing.[4]
Q3: My sesquiterpenoid peak is tailing. How can I systematically troubleshoot this issue?
A: A logical troubleshooting workflow can help identify and resolve the cause of peak tailing. The following diagram outlines a step-by-step approach:
Q4: How does the chemical structure of a sesquiterpenoid affect peak tailing?
A: The structure of a sesquiterpenoid plays a significant role. While the basic C15 hydrocarbon skeleton is non-polar, the presence and position of polar functional groups like hydroxyls (-OH), carbonyls (C=O), or lactone rings can lead to secondary interactions with the stationary phase.
Sesquiterpenoids with accessible hydroxyl groups are more prone to hydrogen bonding with residual silanols, which can cause peak tailing. The overall polarity of the molecule will also influence its retention and potential for secondary interactions.
Data on Peak Tailing in Sesquiterpenoid Analysis
The following tables summarize the effect of different chromatographic parameters on peak asymmetry. The Asymmetry Factor (As) is calculated at 10% of the peak height, where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[2]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Hypothetical Hydroxylated Sesquiterpenoid
| Mobile Phase pH | Asymmetry Factor (As) | Observation |
| 7.0 | 2.1 | Severe tailing due to ionized silanols. |
| 5.0 | 1.6 | Reduced tailing as silanol ionization is partially suppressed. |
| 3.0 | 1.2 | Acceptable peak shape with minimal tailing. |
Table 2: Effect of Mobile Phase Modifier on Peak Asymmetry of Artemisinin (B1665778)
| Mobile Phase Composition | Asymmetry Factor (As) | Reference |
| Acetonitrile (B52724):Water (60:40) | 1.3 | [5] |
| Acetonitrile:Water with 0.2% Formic Acid (50:50) | 1.1 | [6] |
Table 3: Effect of Column Temperature on a Hypothetical Sesquiterpenoid Analysis
| Column Temperature (°C) | Retention Time (min) | Asymmetry Factor (As) | Observation |
| 25 | 12.5 | 1.8 | Significant tailing. |
| 35 | 10.2 | 1.4 | Improved peak shape and faster elution. |
| 45 | 8.1 | 1.2 | Optimal peak shape and analysis time.[7] |
Detailed Experimental Protocols
The following are example protocols for the HPLC analysis of specific sesquiterpenoids, which can be adapted for troubleshooting and method development.
Protocol 1: HPLC Analysis of Artemisinin
This protocol is based on established methods for the quantification of artemisinin.[5]
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.2% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare a mobile phase of 50:50 (v/v) A:B.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 216 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the artemisinin standard or sample extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Troubleshooting Peak Tailing:
-
If peak tailing is observed, ensure the formic acid concentration is correct and the pH of the aqueous component is low (around 2.5-3.0).
-
Consider using a highly end-capped C18 column to minimize silanol interactions.
-
A mobile phase of acetonitrile:water:methanol (50:30:20 v/v) has also been shown to give good peak shapes.[5]
-
Protocol 2: HPLC Analysis of α-Bisabolol
This protocol is adapted from validated methods for the analysis of α-bisabolol.[8][9]
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile:Water:Phosphoric Acid (19:80:1 v/v/v).
-
Mobile Phase B: Acetonitrile.
-
Use a gradient elution program as described in the reference method.[8]
-
Degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm
-
-
Sample Preparation:
-
Dissolve the α-bisabolol standard or sample in acetonitrile or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Troubleshooting Peak Tailing:
-
The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress silanol interactions with the hydroxyl group of α-bisabolol.
-
Ensure the column is in good condition and not contaminated.
-
An isocratic mobile phase of acetonitrile and ultrapure water (80:20, v/v) has also been successfully used.[9]
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. mmv.org [mmv.org]
- 6. acgpubs.org [acgpubs.org]
- 7. chromtech.com [chromtech.com]
- 8. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GC-MS Analysis of Terpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing unexpected peaks in my chromatogram that I cannot identify, or my terpene profile looks different from what I expected. What could be the cause?
A1: Unexpected peaks or altered terpene profiles are often due to artifacts generated during the analysis. The most common sources of these artifacts are thermal degradation, oxidation, and isomerization. The following sections provide detailed troubleshooting for each of these issues.
Q2: My results show the presence of compounds like p-cymene, which are not expected in my sample. Why is this happening?
A2: This is a classic sign of thermal degradation . Many terpenes are thermally labile and can break down into more stable compounds at the high temperatures used in the GC inlet. For instance, α-terpinene and limonene (B3431351) can degrade to form p-cymene.[1]
Troubleshooting Thermal Degradation:
-
Optimize Injector Temperature: This is the most critical parameter. Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between good volatilization and minimal degradation. A study on cannabidiol (B1668261) (CBD), which contains a terpene moiety, showed a 20% degradation at an injector temperature of 300°C.[2]
-
Use Splitless Injection with Care: While splitless injection is more sensitive, the longer residence time of analytes in the hot inlet can increase thermal degradation. If you must use splitless mode, ensure your liner is new and clean, and consider adding a base like methylamine (B109427) to the solvent to suppress degradation.
-
Consider Derivatization: For terpenes with thermally sensitive functional groups like hydroxyls, derivatization can increase their thermal stability.
Q3: I am detecting acetone (B3395972) in my terpene samples, even though it was not used as a solvent. Where is it coming from?
A3: The presence of acetone is a strong indicator of oxidation occurring in the headspace vial. When terpenes are heated in the presence of oxygen (from air in the vial), they can oxidize to form various byproducts, including acetone. This is particularly significant for certain terpenes.
Troubleshooting Oxidation:
-
Inert Gas Purging: Before sealing the headspace vial, purge it with an inert gas like argon or nitrogen to displace the oxygen. This has been shown to significantly reduce acetone formation.
-
Minimize Headspace Volume: If purging is not possible, minimizing the headspace volume in the vial can reduce the amount of available oxygen.
-
Sample Preparation: Prepare samples as close to the time of analysis as possible and store them in tightly sealed vials in a cool, dark place to minimize exposure to oxygen and light.
Quantitative Impact of Oxygen on Acetone Formation
The following table summarizes the significant increase in acetone concentration when terpenes are heated in the presence of oxygen compared to an inert argon atmosphere.
| Terpene | Acetone Concentration (PPM) in Argon Atmosphere | Acetone Concentration (PPM) in Oxygen Atmosphere | % Increase |
| Terpinolene | 519.9 | 4603.6 | 885% |
Data sourced from a study on acetone as an artifact in terpene analysis by HS-GC/MS.
Q4: I suspect that some of my terpenes are converting into their isomers during analysis (e.g., α-pinene converting to camphene). How can I prevent this?
A4: This phenomenon is likely due to isomerization catalyzed by active sites within the GC system. Acidic sites on the glass liner, column, or even non-volatile matrix components can promote the rearrangement of terpene structures.
Troubleshooting Isomerization:
-
Use Deactivated (Inert) Liners: Standard glass liners can have acidic silanol (B1196071) groups on their surface. Using liners that have been deactivated (e.g., via silylation) creates a more inert surface and minimizes analyte interactions.[3][4][5]
-
Proper Column Selection: Choose a high-quality, well-deactivated GC column. The stationary phase can also influence isomerization. Mid-polarity columns are often a good choice for terpene analysis.
-
Regular Inlet Maintenance: Regularly clean and replace the inlet liner and septum to prevent the buildup of active sites from sample matrix and septum bleed.
Q5: I am having trouble getting good recovery for my less volatile sesquiterpenes when using headspace analysis. What can I do?
A5: Poor recovery of less volatile compounds like sesquiterpenes is a common limitation of headspace sampling.
Troubleshooting Poor Recovery of Less Volatiles:
-
Switch to Liquid Injection: Direct liquid injection is often more suitable for less volatile analytes as it introduces the entire sample into the GC inlet, bypassing the headspace equilibrium step.[6][7]
-
Optimize Headspace Parameters: If you must use headspace, increasing the equilibration temperature and time can help drive more of the less volatile compounds into the headspace. However, be mindful of potential thermal degradation.
-
Use a Different Headspace Technique: Solid Phase Microextraction (SPME) can be more effective at trapping a wider range of volatiles and semi-volatiles from the headspace compared to static headspace. SPME with direct immersion may further improve the recovery of less volatile compounds.
Comparison of Injection Techniques for Terpene Analysis
| Injection Technique | Advantages | Disadvantages | Best For |
| Headspace (Static) | Simple, automated, minimizes matrix introduction. | Poor recovery of less volatile compounds (sesquiterpenes).[3] | Highly volatile monoterpenes. |
| Headspace (SPME) | More sensitive than static headspace, can concentrate analytes. | Fiber selection is critical, potential for carryover. | Broad range of volatiles. |
| Liquid Injection | Better recovery of less volatile compounds, more representative of the bulk sample.[6][7] | Introduces non-volatile matrix components which can contaminate the inlet and column. | Less volatile sesquiterpenes and a comprehensive profile. |
Q6: My terpene alcohols (e.g., linalool, α-terpineol) are showing poor peak shape. How can I improve this?
A6: Poor peak shape for polar analytes like terpene alcohols is often due to their interaction with active sites in the GC system or their lower volatility.
Troubleshooting Poor Peak Shape for Terpene Alcohols:
-
Derivatization: Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This makes the molecule more volatile and less polar, resulting in improved peak shape and thermal stability.
-
Use an Inert Flow Path: As with isomerization, ensure your entire flow path (liner, column, etc.) is highly inert to prevent interactions with the polar hydroxyl group.
Experimental Protocols
Protocol 1: Silylation of Terpene Alcohols for GC-MS Analysis
This protocol is for the derivatization of terpenes containing hydroxyl groups to improve their volatility and thermal stability.
Materials:
-
Sample extract containing terpene alcohols, dried to remove water.
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, ethyl acetate).
-
GC vials with inserts and caps.
-
Heating block or oven.
Procedure:
-
Pipette a known volume (e.g., 100 µL) of the dried sample extract into a GC vial insert.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of the silylating reagent (BSTFA with 1% TMCS or MSTFA).
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Note: Silylation reagents are sensitive to moisture. All glassware should be dry, and reagents should be handled in a low-humidity environment.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare calibration standards in a matrix that is similar to the samples being analyzed to account for matrix effects.
Materials:
-
Blank matrix: A sample of the same type as your analytical samples but known to be free of the terpenes of interest.
-
Certified reference standards of the terpenes of interest.
-
Appropriate solvent (e.g., ethyl acetate, methanol).
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a stock solution of the terpene standards in the chosen solvent at a high concentration.
-
Extract a sample of the blank matrix using the same procedure as for your analytical samples.
-
Create a series of calibration standards by spiking known volumes of the terpene stock solution into aliquots of the blank matrix extract.
-
Ensure the final concentration of the matrix is the same in all calibration standards and in the prepared analytical samples.
-
These matrix-matched calibration standards can then be used to build a calibration curve that accounts for any signal enhancement or suppression from the matrix.[5][8]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for thermal degradation.
Caption: Troubleshooting workflow for oxidation in headspace analysis.
Caption: Troubleshooting workflow for terpene isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. akjournals.com [akjournals.com]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. agilent.com [agilent.com]
- 7. A comparison of results obtained using liquid injection and headspace solid-phase microextraction for crude oil analysis by GC with mass spectrometer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Ring-Closing Metathesis for Calamenene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the ring-closing metathesis (RCM) step in the synthesis of calamenene (B1145186).
Troubleshooting Guide: Ring-Closing Metathesis (RCM) for Calamenene Precursor Synthesis
Low yield in the RCM step for synthesizing the bicyclic alkene precursor to calamenene is a common challenge. This guide outlines potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Formation | Catalyst Inactivity: The Grubbs' catalyst may have degraded due to exposure to air or moisture. | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Weigh the catalyst in a glovebox if possible. Consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst, which may offer improved efficiency.[1] | Increased reaction conversion and product yield. |
| Substrate Impurity: Impurities in the diene alcohol precursor, especially those with coordinating functional groups like phosphines or thiols, can poison the ruthenium catalyst.[1] | Purify the starting diene alcohol thoroughly before the RCM reaction. | Improved catalyst activity and higher yield. | |
| Incorrect Concentration: RCM is an intramolecular reaction; high concentrations can favor intermolecular side reactions, leading to oligomerization and polymerization.[1] | Perform the reaction under high dilution conditions, typically in the range of 1-10 mM.[1] | Minimized side reactions and increased yield of the desired cyclized product. | |
| Formation of Side Products | Isomerization of Double Bond: The formation of ruthenium hydride species from catalyst degradation can lead to the migration of the double bond in the starting material or the product. | Additives like 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization. However, their effectiveness can be temperature-dependent. | Reduced formation of isomeric byproducts and a cleaner reaction profile. |
| Ethylene (B1197577) Inhibition: The ethylene gas produced as a byproduct can inhibit the catalyst's activity.[1] | Conduct the reaction under a continuous flow of an inert gas (e.g., argon or nitrogen) to effectively remove ethylene from the reaction mixture. | Maintained catalyst activity throughout the reaction, leading to higher conversion. | |
| Reaction Stalls or is Sluggish | Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst turnover. | While the Nakashima synthesis is performed at room temperature, gently heating the reaction mixture (e.g., to 40 °C) can sometimes improve the reaction rate. However, be aware that higher temperatures can also lead to faster catalyst decomposition. | Increased reaction rate and potentially higher yield, but requires careful optimization. |
| Inappropriate Solvent: The choice of solvent can influence catalyst activity and stability. | Dichloromethane (B109758) (CH2Cl2) is a commonly used and effective solvent.[1] If issues persist, other non-coordinating solvents like toluene (B28343) could be explored. | Improved catalyst performance and reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in the RCM step for the synthesis of the bicyclic alkene precursor of calamenene. What are the most likely causes?
A1: The most common culprits for low yield in this RCM reaction are catalyst inactivity, impurities in your diene alcohol precursor, and incorrect reaction concentration.[1] Ensure your Grubbs' catalyst is fresh and handled under an inert atmosphere. Thoroughly purify your starting material to remove any potential catalyst poisons. Finally, run the reaction at high dilution (1-10 mM) to favor the desired intramolecular cyclization over intermolecular side reactions.[1]
Q2: Which Grubbs' catalyst is best for the calamenene synthesis?
A2: The synthesis reported by Nakashima et al. successfully utilizes a first-generation Grubbs' catalyst to achieve a high yield (96%) for the RCM step.[1] However, for more challenging substrates or if you are experiencing issues with the first-generation catalyst, a second-generation Grubbs or a Hoveyda-Grubbs catalyst could offer higher activity and stability.[1]
Q3: My RCM reaction to form the calamenene precursor seems to stall before completion. What can I do?
A3: A stalled reaction could be due to catalyst decomposition or inhibition by the ethylene byproduct.[1] First, ensure the reaction is being conducted under a steady stream of an inert gas to remove ethylene. If the problem persists, you could try adding a second portion of the catalyst to the reaction mixture.
Q4: I am seeing a significant amount of a byproduct with a shifted double bond. How can I prevent this?
A4: The formation of a byproduct with a migrated double bond is likely due to isomerization caused by ruthenium hydride species. This can sometimes be suppressed by the addition of additives such as 1,4-benzoquinone or phenol. The choice and effectiveness of the additive may require some optimization for your specific reaction conditions.
Experimental Protocols
Synthesis of the Diene Alcohol Precursor for Calamenene
This protocol is adapted from the work of Nakashima et al.
-
Allylation of l-menthone:
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the LDA solution to -78 °C under an argon atmosphere.
-
Slowly add l-menthone to the cooled LDA solution.
-
After stirring for the appropriate time, add allyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-allylmenthone by column chromatography.
-
-
Grignard Reaction:
-
Prepare methallylmagnesium chloride from methallyl chloride and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve the purified 2-allylmenthone in anhydrous THF and cool to -15 °C.
-
Slowly add the prepared Grignard reagent to the solution of 2-allylmenthone.
-
Stir the reaction mixture for several hours at -15 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diene alcohol by column chromatography.[1]
-
Ring-Closing Metathesis (RCM) for the Bicyclic Alkene Precursor
This protocol is adapted from the work of Nakashima et al., which reported a 96% yield for this step.
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), remove the argon inlet and stir the mixture in air for 30 minutes to decompose the catalyst.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the bicyclic alkene.[1]
-
Visualizations
Caption: Troubleshooting workflow for low yield in RCM.
References
resolving co-elution of sesquiterpenoid isomers in GC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the gas chromatographic (GC) analysis of sesquiterpenoid isomers.
Troubleshooting Guide: Co-elution of Sesquiterpenoid Isomers
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the analysis of complex mixtures like sesquiterpenoid isomers, which often share similar physicochemical properties.[1] The following table outlines common issues, their potential causes, and recommended solutions to achieve baseline separation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Early Eluting Isomers | - Initial oven temperature is too high.- Inappropriate stationary phase. | - Lower the initial oven temperature to increase retention and interaction with the stationary phase.[2]- Consider a column with a different stationary phase to improve selectivity.[2] |
| Co-elution of Mid-Run Isomers | - Temperature ramp rate is too fast.- Suboptimal column chemistry (selectivity issue).[3]- Incorrect carrier gas flow rate. | - Decrease the temperature ramp rate to allow more time for separation. A good starting point is approximately 10°C per column hold-up time.[2]- Introduce an isocratic hold at a temperature just below the elution temperature of the co-eluting pair.[4]- Change to a column with a different stationary phase chemistry to alter selectivity. For isomers, a more polar column may provide better separation.[5]- Optimize the carrier gas flow rate to ensure optimal column efficiency. |
| General Lack of Separation/Peak Overlap | - Incorrect column dimensions (length, internal diameter, film thickness).- Column contamination.- Sample overload. | - Increase column length to enhance the number of theoretical plates and improve resolution.[2]- Decrease the column's internal diameter for higher efficiency.[6]- Optimize film thickness; thicker films can increase retention and may improve separation of volatile compounds.[6]- Trim the column inlet to remove contaminants.[7]- Reduce the injection volume or sample concentration.[2] |
| Structurally Very Similar Isomers (e.g., cis/trans) Co-eluting | - Standard stationary phases lack the necessary selectivity. | - Utilize a specialty column, such as one with a cyclodextrin-based stationary phase, which is designed for chiral and isomeric separations.[8][9]- Employ Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for significantly enhanced peak capacity and separation of complex mixtures.[10][11][12] |
| Peaks Appear as Shoulders on a Larger Peak | - Co-elution with a much more abundant compound.- Insufficient column efficiency. | - If using a mass spectrometer, perform deconvolution and quantification using unique ions for each isomer.[1][13]- Improve column efficiency by using a longer column, a smaller internal diameter column, or a column with a smaller particle size.[2] |
Frequently Asked Questions (FAQs)
Q1: My sesquiterpenoid isomers are still co-eluting after optimizing the temperature program. What should I do next?
A1: If temperature program optimization is insufficient, the next critical parameter to address is the selectivity of your GC column.[2] The choice of stationary phase has the most significant impact on peak separation.[14] For sesquiterpenoid isomers, which often have very similar boiling points but different structures, switching to a stationary phase with a different polarity can alter elution order and resolve co-elution. Consider moving from a non-polar (e.g., 5% phenyl-methylpolysiloxane) to a mid-polar or polar stationary phase (e.g., 50% phenyl-methylpolysiloxane or a wax-based column).[15] For particularly challenging separations of isomers, specialty phases like cyclodextrin-based columns are recommended.[8][9]
Q2: Can I resolve co-eluting isomers without changing my GC column?
A2: Yes, to some extent. Before changing the column, ensure you have fully optimized the operational parameters. This includes:
-
Temperature Program: Lower the initial temperature and use a slower ramp rate.[2] Introducing a brief isothermal hold just before the elution of the critical pair can sometimes be effective.[4]
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) to achieve maximum column efficiency.
-
Injection Parameters: Ensure your injection is not contributing to band broadening. A split injection, if sensitivity allows, can produce sharper peaks.[4]
However, if the co-elution is due to a lack of chemical selectivity between the isomers and the stationary phase, these adjustments may not be sufficient for baseline resolution.[3]
Q3: What is GCxGC and how can it help with sesquiterpenoid isomer analysis?
A3: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that uses two different GC columns in tandem to separate complex samples.[12] The first column is typically a standard length non-polar column, and the second is a shorter, "fast" column, often with a different (e.g., polar) stationary phase.[11] A modulator traps fractions from the first column and re-injects them onto the second column.[12] This results in a significant increase in peak capacity, allowing for the separation of compounds that would co-elute in a single-dimension GC system.[10][12] GCxGC is particularly well-suited for the analysis of essential oils and other complex mixtures rich in sesquiterpenes.[10][11][16]
Q4: My instrument is a GC-MS. Can I still quantify co-eluting isomers?
A4: Yes, if the co-eluting isomers have unique ions in their mass spectra, you can use the mass spectrometer to perform deconvolution and quantification.[13] Instead of integrating the total ion chromatogram (TIC), you can create extracted ion chromatograms (EICs) for specific, non-overlapping m/z values for each isomer. This allows for individual quantification even when the peaks are not chromatographically resolved.[13] It is crucial to confirm that the selected ions are unique to each isomer and free from interference.
Q5: How do I know if I have co-elution?
A5: Detecting co-elution can be tricky, as perfectly co-eluting peaks may appear as a single, symmetrical peak.[1] Telltale signs include:
-
Peak Shoulders or Tailing: A discontinuity or shoulder on the side of a peak is a strong indicator of a hidden component.[1][3]
-
Split Peaks: What appears to be a split peak might be two very closely eluting compounds.[2]
-
Mass Spectral Inconsistency: If you are using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[1]
Experimental Protocols
Protocol: Method Development for Resolving Co-eluting Isomers by Changing the Stationary Phase
This protocol outlines the steps for selecting and implementing a new GC column with a different stationary phase to resolve co-eluting sesquiterpenoid isomers.
1. Objective: To achieve baseline resolution (Rs > 1.5) of co-eluting sesquiterpenoid isomers by changing the GC column to one with a different stationary phase chemistry.
2. Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Current GC column (e.g., non-polar 5% phenyl-methylpolysiloxane).
-
New GC column with a different selectivity (e.g., mid-polar 50% phenyl-methylpolysiloxane, or a polar wax-type column).
-
Carrier gas (Helium or Hydrogen, high purity).
-
Standard mixture of the sesquiterpenoid isomers of interest.
-
Appropriate solvent for sample dilution (e.g., hexane, ethyl acetate).
3. Methodology:
-
Step 1: Initial Analysis and Confirmation of Co-elution
-
Inject the isomer standard mixture onto the current column using the existing optimized method.
-
Confirm the co-elution and note the retention time and oven temperature at which the isomers elute.
-
-
Step 2: Selection of a New Column
-
Based on the principle that "likes dissolves like," and to introduce different separation mechanisms, select a column with a different polarity.[17] For sesquiterpenes, which are relatively non-polar but can have polar functional groups, moving to a mid-polar or polar phase is a logical step. A 50% phenyl-methylpolysiloxane or a polyethylene (B3416737) glycol (wax) column are good candidates.[11]
-
-
Step 3: Column Installation and Conditioning
-
Carefully install the new column according to the manufacturer's instructions.
-
Condition the new column by heating it to its maximum isothermal temperature (or as recommended by the manufacturer) with carrier gas flow for several hours to remove any contaminants and bleed.
-
-
Step 4: Method Translation and Optimization
-
Set the initial GC parameters. A good starting point is to use the same carrier gas flow rate and a similar temperature program as the original method.
-
Initial Temperature: Set the initial oven temperature to be comparable to the original method.
-
Temperature Program: A generic starting ramp rate of 10°C/min is often used.[18]
-
Final Temperature: Ensure the final temperature does not exceed the new column's maximum operating temperature.[14]
-
Inject the isomer standard.
-
-
Step 5: Fine-Tuning the Separation
-
Analyze the resulting chromatogram. The elution order of the isomers may have changed.
-
If co-elution persists but the separation has improved, optimize the temperature program. A slower ramp rate (e.g., 2-5°C/min) through the elution window of the isomers will increase the time they spend in the column and can significantly improve resolution.[2][19]
-
Adjust the carrier gas flow rate to ensure it is at the optimal velocity for the new column dimensions and carrier gas type.
-
-
Step 6: Final Method Validation
-
Once baseline separation is achieved, perform several replicate injections to confirm the method's reproducibility in terms of retention times and peak areas.
-
Visualizations
Caption: Troubleshooting workflow for GC co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromforum.org [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. fishersci.ca [fishersci.ca]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. todays.hu [todays.hu]
- 12. What is GCxGC? [sepsolve.com]
- 13. chromforum.org [chromforum.org]
- 14. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 15. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: Preventing Terpenoid Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of terpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause terpenoid degradation during extraction?
The main factors leading to the degradation of terpenoids are exposure to heat, light, oxygen, and unsuitable pH conditions.[1] High temperatures can cause thermal degradation, especially for volatile terpenes which begin to evaporate between 70°F and 100°F (approximately 21°C and 38°C).[1][2] Light, particularly UV radiation, can induce photodegradation.[1] Exposure to air leads to oxidative degradation, forming hydroperoxides and other unwanted byproducts.[3][4][5] Additionally, alkaline pH conditions can promote the hydrolysis and degradation of certain terpenoid structures.[1] Improper pre-treatment, such as air-drying at elevated temperatures, can also lead to significant terpene loss before extraction even begins.[6]
Q2: What are the signs that my terpenoids are degrading during the extraction process?
Signs of terpenoid degradation can manifest in several ways. A primary indicator is a lower-than-expected yield of the target compounds.[1] You may also observe a change in the color of your extract. Analytically, the appearance of new, unknown peaks in your HPLC or GC chromatograms is a strong indication that degradation products have formed.[1] For aromatic extracts, a noticeable loss of the characteristic fragrance can also signal the degradation of volatile terpenes.[7]
Q3: Which extraction methods are generally best for preserving the integrity of terpenoids?
Cold extraction methods are highly recommended for preserving terpenes. Techniques that minimize heat exposure are crucial for preventing the loss of volatile compounds.[8]
-
Supercritical CO2 Extraction: This method can be highly selective and operates at low temperatures, which is ideal for preserving temperature-sensitive compounds.[2][9]
-
Cold Ethanol (B145695) Extraction: Using ethanol at low temperatures (e.g., -40°C) can be very effective at preserving terpenes while extracting cannabinoids.[8][10]
-
Hydrocarbon Extraction (Butane/Propane): These solvents have low boiling points, allowing for solvent removal at low temperatures, which helps in the preservation of the full terpene profile, often used to create "live resins" from fresh-frozen material.
-
Ice Water Extraction: This is a solventless method that uses cold temperatures to mechanically separate trichomes, which are rich in terpenes and cannabinoids, thus preserving volatile terpenes.[2]
While effective for overall yield, traditional methods like Soxhlet and high-temperature steam distillation can lead to the thermal degradation of sensitive terpenes.[7][10]
Q4: How does the pre-treatment of plant material affect terpenoid stability?
Pre-treatment of the plant material is a critical step that significantly influences the final terpene profile. The choice of drying method is crucial, as an inappropriate method can lead to the loss or decomposition of the compounds of interest.[6][11] Research has shown that air-drying cannabis for one week can result in a 31% loss of terpenes, and this loss can increase to over 55% after three months of drying and curing. To mitigate this, freezing the plant material immediately after harvest is a highly effective strategy to prevent the degradation of volatile terpenes before extraction.[2] If grinding the material, it is recommended to do so while frozen or under liquid nitrogen to prevent heat generation from the process, which can cause premature volatilization.[12]
Troubleshooting Guides
This guide will help you diagnose and resolve common issues related to terpenoid degradation during your extraction experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of target terpenoids | Thermal Degradation | • Monitor and control the extraction temperature. For heat-assisted methods, keep the temperature as low as possible.[1]• When evaporating solvents, use a rotary evaporator with reduced pressure and a water bath temperature below 40-50°C.[1][3] |
| Photodegradation | • Protect your sample from light at all stages. Use amber glassware or wrap glassware in aluminum foil.[1]• Work in a dimly lit environment when possible.[1] | |
| Oxidative Degradation | • Degas extraction solvents before use.[1]• Perform the extraction under an inert atmosphere, such as nitrogen or argon.[1] | |
| Alkaline Hydrolysis | • Avoid using alkaline solvents or reagents.[1]• If the sample matrix has a high pH, consider adjusting it to a neutral or slightly acidic pH before extraction.[1] | |
| Appearance of unknown peaks in HPLC/GC chromatogram | Formation of Degradation Products | • Compare the chromatogram of your sample to a pure standard of the target terpenoid to identify unexpected peaks.• Implement the preventative measures for thermal, photo, and oxidative degradation listed above.• Use a stability-indicating analytical method to separate and identify potential degradation products.[1] |
| Significant loss of volatile monoterpenes | Evaporation due to Heat | • Keep samples, solvents, and extracts chilled throughout the process.[12]• Store samples in a frozen state.[12]• Minimize exposure to air by keeping containers sealed. |
| Poor recovery of less volatile sesquiterpenes | Condensation or Poor Volatilization | • For headspace analysis, consider adding a carrier solvent like water with salt (NaCl) to the vial to increase the vapor pressure of the analytes.[12]• An alternative to headspace analysis is solid-phase microextraction (SPME), which can more effectively capture less volatile compounds.[12] |
Data Presentation
Table 1: Impact of Drying Method on Terpene Content
This table illustrates the significant loss of terpenes during the post-harvest drying and curing process.
| Duration of Drying/Curing | Approximate Terpene Loss (%) |
| 1 Week | 31% |
| 3 Months | 55.2% |
(Data sourced from research on cannabis buds published in the 1990s)
Table 2: Effect of Extraction Temperature on Terpenoid Recovery
This table shows the recovery of five different terpenes using subcritical water extraction at various temperatures and a fixed heating time. As temperature increases, recovery decreases due to degradation.
| Terpenoid | Recovery at 100°C (%) | Recovery at 150°C (%) |
| alpha-Pinene | ~70-80% | Decreased |
| Limonene | ~70-80% | Decreased |
| Camphor | ~70-80% | Decreased |
| Citronellol | ~70-80% | Decreased |
| Carvacrol | ~70-80% | Decreased |
(Data is generalized from a study on terpene stability under subcritical water conditions. The study noted recoveries were "typically around 70 to 80% for extractions at 100 degrees C" and "were decreased with increasing water temperature")[13]
Table 3: Terpene Content in Cold Ethanol Extraction at Different Temperatures
This table compares the total terpene content in cannabis extracts obtained using cold ethanol extraction at three different temperatures.
| Extraction Temperature | Relative Terpene Content Decrease (compared to -40°C) |
| -40°C | Baseline |
| -20°C | 54.1% |
| Room Temperature | 32.2% |
(Data sourced from a study on cold ethanol extraction of cannabinoids and terpenes)[10]
Experimental Protocols
Protocol 1: General Extraction of a Non-Polar Terpenoid (e.g., Squalene)
This protocol provides a general guideline for extracting non-polar terpenoids from plant tissue.[3]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel column
-
Rotary evaporator
-
GC-MS for analysis
Methodology:
-
Homogenization: Freeze ~100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a glass tube. Add 3 mL of hexane and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the plant debris.
-
Drying: Carefully transfer the hexane supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Purification (Column Chromatography):
-
Prepare a small silica gel column (e.g., in a Pasteur pipette plugged with glass wool).
-
Apply the dried hexane extract to the top of the column.
-
Elute the column with hexane. Non-polar terpenoids like squalene (B77637) will pass through the column while more polar compounds are retained.
-
Collect the eluate.
-
-
Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 40°C).[3]
-
Analysis: Re-suspend the dried extract in a known volume of hexane (e.g., 100-200 µL) and transfer to a vial for GC-MS analysis.[3]
Protocol 2: Extraction under an Inert Atmosphere to Prevent Oxidation
This protocol describes the necessary steps to perform an extraction while minimizing exposure to atmospheric oxygen.[1]
Materials:
-
Schlenk flask or a round-bottom flask with a septum inlet
-
Vacuum pump and inert gas (Nitrogen or Argon) line
-
Degassed extraction solvent (degas by sparging with N₂ or via freeze-pump-thaw cycles)
-
Cannula or dropping funnel
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the Flask: Place the ground plant material into the Schlenk flask.
-
Establish Inert Atmosphere: Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the air from the flask.
-
Backfill with Inert Gas: Backfill the flask with nitrogen or argon gas. Repeat this vacuum-backfill cycle three to five times to ensure the complete removal of oxygen.
-
Add Solvent: Under a positive pressure of the inert gas, add the previously degassed extraction solvent to the flask. This can be done via a cannula transfer or a dropping funnel.
-
Extraction: Stir the mixture for the desired duration at a controlled temperature.
-
Filtration and Concentration: Once the extraction is complete, filter the mixture under a gentle stream of inert gas. Concentrate the filtrate using a rotary evaporator, ensuring to break the vacuum with the inert gas instead of air.
-
Storage: Store the final extract in an amber vial, blanketed with nitrogen or argon, at a low temperature to maintain stability.
Visualizations
Caption: Factors leading to terpenoid degradation.
Caption: Workflow for preventing terpenoid degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. marijuanapackaging.com [marijuanapackaging.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 8. mediabros.store [mediabros.store]
- 9. iipseries.org [iipseries.org]
- 10. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aithor.com [aithor.com]
- 12. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 13. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral GC Separations for Volatile Terpenes
Welcome to the technical support center for the analysis of volatile terpenes using chiral gas chromatography (GC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and high-resolution enantiomeric separations.
Frequently Asked Questions (FAQs)
Q1: What is chiral chromatography and why is it important for terpene analysis? A1: Chiral chromatography is a technique used to separate enantiomers, which are molecules that are non-superimposable mirror images of each other.[1][2] While enantiomers have identical physical properties like boiling point, they often exhibit different biological activities, flavors, and aromas.[1] For volatile terpenes, chiral analysis is crucial for authenticity testing of essential oils, flavor and fragrance profiling, and quality control, as natural products typically contain a specific ratio of enantiomers.[3][4][5] The presence of a racemic pair (a 1:1 ratio of enantiomers) can often indicate adulteration with synthetic compounds.[4]
Q2: What type of GC column is best for separating volatile terpene enantiomers? A2: For the enantiomeric separation of volatile terpenes, capillary columns with a chiral stationary phase (CSP) are required.[6] The most effective and commonly used CSPs are derivatized cyclodextrins suspended in a polysiloxane stationary phase.[1][6] Columns with beta-cyclodextrin (B164692) derivatives, such as the Restek Rt-βDEXsm, have shown broad utility and excellent resolution for many common terpenes like α-pinene, β-pinene, and limonene.[1][4]
Q3: Can I use hydrogen as a carrier gas instead of helium? A3: Yes, hydrogen can be an excellent alternative to helium. In fact, hydrogen often demonstrates superior performance, providing higher resolution at faster linear velocities, which can shorten analysis times.[7] However, hydrogen is reactive and flammable, posing safety risks and potentially reacting with unsaturated compounds.[8] It is also not compatible with certain detectors like the Electron Capture Detector (ECD).[8] Helium is completely inert, making it a safe and reliable choice, though it is becoming increasingly expensive and scarce.[7][8] The choice depends on your specific separation goals, detector, and laboratory safety protocols.
Q4: Why are my chiral terpene peaks tailing? A4: Peak tailing in chiral GC of terpenes is a common issue. Unlike on standard non-polar columns where fronting is typical of overloading, on cyclodextrin-based chiral columns, overloading is characterized by tailing peaks.[1][9] This occurs because the chiral selectors (cyclodextrins) become saturated, leading to a loss of resolution.[9] Other general causes of tailing for all peaks can include improper column installation or disruptions in the carrier gas flow path.[10] If only certain polar terpenes are tailing, it may indicate active sites in the GC inlet or column.[10]
Q5: What does it mean if my peaks are co-eluting? A5: Co-elution occurs when two or more compounds exit the GC column at the same time, appearing as a single, often distorted, peak.[11] In chiral analysis, this can happen between two different enantiomers or between a chiral analyte and an unrelated achiral compound in the sample matrix.[7][12] Co-elution compromises the accuracy of enantiomeric ratio determination.[7] Addressing co-elution often requires modifying the temperature program, changing the carrier gas linear velocity, or selecting a column with a different chiral stationary phase.[1][11] In complex samples like essential oils, using two-dimensional GC (GCxGC) can provide the enhanced separation needed to resolve co-eluting peaks.[13][14]
Troubleshooting Guide
This guide addresses specific problems encountered during the chiral GC separation of volatile terpenes.
| Problem | Possible Causes | Recommended Solutions |
| No Separation or Poor Resolution of Enantiomers | 1. Incorrect Column: The stationary phase is not suitable for the target analytes. 2. Suboptimal Temperature: The oven temperature is too high, or the ramp rate is too fast. 3. Incorrect Carrier Gas Velocity: The flow rate is too high or too low for optimal efficiency. 4. Column Overload: Too much sample was injected, saturating the chiral stationary phase.[4][9] | 1. Select a specialized chiral column , typically one with a cyclodextrin-based phase (e.g., Rt-βDEXsm, BGB 176 SE).[1][12] For very complex mixtures, consider coupling two different chiral columns in tandem.[7] 2. Lower the initial oven temperature and use a slow temperature ramp rate (e.g., 1-2°C/min) to improve separation.[1][3] 3. Optimize the linear velocity for your chosen carrier gas (e.g., Hydrogen: ~80 cm/sec; Helium: ~60 cm/sec).[1] 4. Reduce the sample concentration or use a higher split ratio to inject less analyte on-column.[4][9] |
| Peak Tailing (for Chiral Peaks) | 1. Column Overload: This is the most common cause on cyclodextrin (B1172386) phases.[1][9] 2. Active Sites: Polar terpenes can interact with active sites in the liner, column, or injection port. 3. Column Contamination: Buildup of non-volatile material at the head of the column.[10] | 1. Dilute the sample or increase the split ratio. Even amounts below the column's nominal capacity can cause overloading for chiral compounds.[9] 2. Use a deactivated inlet liner. Check for and eliminate any potential sources of activity in the flow path. 3. Trim the first few centimeters of the column inlet. If contamination is severe, bake out the column according to the manufacturer's instructions. |
| Co-elution with Other Compounds | 1. Complex Sample Matrix: Essential oils and natural extracts contain many compounds that can interfere with target analytes.[1] 2. Insufficient Chromatographic Resolution: The chosen column and conditions cannot separate the interfering peak from the analyte. | 1. Adjust the temperature program to alter the elution order of compounds. 2. Change the chiral stationary phase. Different cyclodextrin derivatives offer unique selectivities.[1] 3. Use multidimensional GC (MDGC) or comprehensive two-dimensional GC (GCxGC) for highly complex samples.[13][15] These techniques provide significantly enhanced separation power.[13] |
| Poor Reproducibility (Shifting Retention Times) | 1. Unstable Flow/Pressure: Leaks in the system or a faulty gas regulator. 2. Inconsistent Oven Temperature: The GC oven is not heating uniformly or holding a stable temperature. 3. "Memory Effects": Additives from previous analyses adsorbing to the stationary phase can alter selectivity over time.[16] | 1. Perform a leak check on the entire system, from the gas source to the detector. 2. Verify oven temperature accuracy with a calibrated probe. 3. Condition the column as recommended by the manufacturer. If memory effects are suspected, flushing with an appropriate solvent may be necessary for immobilized phases.[17] |
Experimental Protocols & Data
General Protocol for Chiral GC Method Development
This protocol provides a starting point for optimizing the separation of volatile terpenes.
-
Column Selection:
-
Carrier Gas Selection and Flow Rate:
-
Inlet and Detector Parameters:
-
Oven Temperature Program Optimization:
-
Start with a low initial oven temperature (e.g., 40-60°C) and hold for 1-5 minutes to focus volatile analytes at the head of the column.[1][18]
-
Implement a slow temperature ramp rate, typically 2°C/min, up to a final temperature of around 200-230°C.[1]
-
Hold at the final temperature for 3-5 minutes to ensure all components have eluted.
-
-
Sample Injection:
-
Prepare a dilute standard of the target terpene enantiomers (racemic mixture) to determine the elution order.
-
Inject a small volume (e.g., 1 µL) to minimize the risk of overloading.[12] If peak tailing is observed, dilute the sample further.
-
Example GC Parameters for Terpene Analysis
The following table summarizes typical starting conditions for the chiral separation of common terpenes.
| Parameter | Setting for Lemon Oil Analysis[1][4] | Setting for Peppermint/Rosemary Oil[1][4] |
| Column | Rt-βDEXsm, 30m, 0.32mm ID, 0.25µm | Rt-βDEXsm, 30m, 0.32mm ID, 0.25µm |
| Carrier Gas | Hydrogen | Hydrogen or Helium |
| Linear Velocity | 80 cm/sec | 60 cm/sec (Helium) or 80 cm/sec (Hydrogen) |
| Oven Program | 40°C (1 min hold) to 200°C @ 2°C/min (3 min hold) | 40°C (1 min hold) to 230°C @ 2°C/min (3 min hold) |
| Injector Temp. | 220°C | 220°C |
| Detector | FID @ 220°C | FID @ 220°C |
| Analytes | α-Pinene, β-Pinene, Limonene | α-Pinene, Camphene, Limonene, Menthone, Borneol |
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Chiral GC method development workflow.
Caption: Troubleshooting decision tree for chiral GC.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 9. Chiral Separations 3: Overloading and Tailing [restek.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chiraltech.com [chiraltech.com]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Dealing with Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of plant extracts.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects may be suppressing or enhancing the analyte signal, leading to inconsistent and inaccurate quantification.[1][2][3]
Troubleshooting Steps:
-
Assess for Matrix Effects: The first step is to determine if matrix effects are present. The post-extraction spike method is a widely accepted quantitative approach.[4][5][6]
-
Protocol: See the detailed experimental protocol for the "Post-Extraction Spike Method" below.
-
Interpretation: A significant difference in the analyte response between the neat solution and the post-extraction spiked sample indicates the presence of matrix effects. A response ratio of less than 1 suggests signal suppression, while a ratio greater than 1 indicates signal enhancement.[4][7]
-
-
Optimize Sample Preparation: The goal is to remove interfering components from the plant extract before LC-MS analysis.[1][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different sorbents can be tested to find the optimal one for your analytes and matrix.[9][10]
-
Liquid-Liquid Extraction (LLE): This can be a simpler alternative to SPE for removing interfering compounds.[10]
-
Dilution: A straightforward approach is to dilute the sample extract. This can reduce the concentration of matrix components, but it may also decrease the analyte signal, so a balance must be found.[1][5][11][12]
-
-
Modify Chromatographic Conditions: Adjusting the LC method can help separate the analytes of interest from co-eluting matrix components.[1][4][8]
-
Gradient Optimization: Altering the mobile phase gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Trying a column with a different stationary phase can change the selectivity of the separation.
-
-
Implement an Internal Standard Strategy: Using an internal standard (IS) is a powerful way to compensate for matrix effects.[1][13]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard, as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[1][14][15][16]
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that behaves similarly to the analyte can be used.[17]
-
Issue 2: Low signal intensity and poor sensitivity for target analytes.
Possible Cause: Severe ion suppression is likely occurring due to co-eluting matrix components.[1][18][19]
Troubleshooting Steps:
-
Identify Suppression Zones: The post-column infusion technique can qualitatively identify the retention time regions where ion suppression is most significant.[1][4][11]
-
Protocol: See the detailed experimental protocol for the "Post-Column Infusion Method" below.
-
-
Adjust Analyte Retention Time: Once suppression zones are identified, modify the chromatographic method to move the analyte's elution time away from these regions.[5] This can be achieved by:
-
Changing the mobile phase composition or gradient.
-
Altering the column temperature.
-
Switching to a different analytical column.
-
-
Enhance Sample Cleanup: If ion suppression is severe, a more rigorous sample preparation method is necessary.
-
Multi-Step Cleanup: Consider combining different cleanup techniques, such as LLE followed by SPE, for a more thorough removal of interferences.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][4] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][3]
Q2: How can I quantitatively assess the extent of matrix effects in my plant extract samples?
A2: The post-extraction spike method is the "gold standard" for quantitatively evaluating matrix effects.[4] This involves comparing the response of an analyte in a pure solvent to its response when spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated to quantify the degree of ion suppression or enhancement.[4]
Q3: What are the most effective strategies to compensate for matrix effects?
A3: The most effective strategies involve either minimizing the matrix effects or compensating for them.[11][12]
-
Minimization: This is achieved through rigorous sample preparation to remove interfering compounds and optimization of chromatographic conditions to separate the analyte from matrix components.[1][8][10]
-
Compensation: This is primarily done by using an appropriate internal standard. A stable isotope-labeled (SIL) internal standard is considered the best choice as it behaves almost identically to the analyte during ionization.[1][14][15][16] The method of standard additions is another effective compensation technique, especially when a blank matrix is unavailable.[1][11][12]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended when high accuracy and precision are required, especially in complex matrices like plant extracts where significant matrix effects are expected.[1][14][15][16] They are particularly crucial for regulated bioanalytical methods.[3] Although they can be expensive, they provide the most reliable correction for matrix effects.[1][13]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a simple and often effective method to reduce the concentration of interfering matrix components.[1][5][11][12] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis. It's essential to find a dilution factor that reduces matrix effects without losing the ability to detect and quantify the analyte reliably.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100 | 40-80 (Suppression) | Fast and simple | Ineffective at removing many matrix components, leading to significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | 70-95 | 20-50 (Suppression) | Provides cleaner extracts than PPT. | Can have lower recovery for polar analytes.[10] |
| Solid-Phase Extraction (SPE) | 85-105 | 5-25 (Suppression/Enhancement) | Highly effective at removing interferences, leading to minimal matrix effects.[9][10] | More time-consuming and requires method development. |
| Dilution (10-fold) | 100 | 10-30 (Suppression) | Very simple to implement. | Reduces analyte concentration, potentially impacting sensitivity.[11][12] |
Note: The values presented are typical ranges and can vary significantly depending on the specific analyte, plant matrix, and LC-MS conditions.
Experimental Protocols
Post-Extraction Spike Method for Quantifying Matrix Effects
Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.[4][5][6]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A standard solution of the analyte prepared in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): A blank plant matrix extract (an extract from a sample known not to contain the analyte) is prepared. The analyte standard is then spiked into this extract at the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): The analyte standard is spiked into the blank plant matrix before the extraction process begins.
-
-
Analyze all three sets of samples by LC-MS under the same conditions.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%): (Peak Area of Set B / Peak Area of Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
An MF of 100% indicates no matrix effect.
-
-
Recovery (%): (Peak Area of Set C / Peak Area of Set B) * 100
-
Post-Column Infusion Method for Identifying Matrix Effect Zones
Objective: To qualitatively identify the retention time regions in a chromatogram where ion suppression or enhancement occurs.[1][4][11]
Methodology:
-
Set up a post-column infusion system:
-
A syringe pump continuously delivers a standard solution of the analyte at a low flow rate.
-
This flow is introduced into the LC eluent stream after the analytical column and before the mass spectrometer's ion source, typically using a T-fitting.
-
-
Establish a stable baseline: With the infusion running, a stable signal for the analyte should be observed on the mass spectrometer.
-
Inject a blank matrix extract: An extracted sample of the plant matrix that does not contain the analyte is injected onto the LC column.
-
Monitor the analyte signal: Observe the infused analyte's signal throughout the chromatographic run.
-
Dips in the baseline indicate regions of ion suppression where matrix components are eluting.
-
Increases in the baseline indicate regions of ion enhancement.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Relationship between matrix effects, symptoms, and solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chiral HPLC of Sesquiterpenoids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of sesquiterpenoids by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between sesquiterpenoid enantiomers?
Poor enantiomeric resolution in the chiral HPLC of sesquiterpenoids is typically due to a combination of factors. The most critical is an inappropriate Chiral Stationary Phase (CSP) that lacks sufficient stereoselectivity for the target molecules.[1] Other significant factors include a suboptimal mobile phase composition, an incorrect flow rate, and inadequate temperature control, as temperature can significantly influence chiral recognition.[1] Furthermore, overloading the column by injecting too much sample can lead to peak broadening and a loss of resolution.[1][2]
Q2: Which type of Chiral Stationary Phase (CSP) is generally most effective for separating sesquiterpenoid enantiomers?
For sesquiterpenoids and other terpenes, polysaccharide-based CSPs are the most versatile and widely used due to their broad enantioselectivity.[3] These are typically derivatives of cellulose (B213188) or amylose.[3][4] Cyclodextrin-based CSPs have also shown significant utility in resolving various terpene enantiomers and can be a valuable alternative to screen.[5][6] The selection of the ideal CSP often requires screening several different phases to find the one with the best selectivity for the specific sesquiterpenoid of interest.[4][7]
Q3: How can I improve the reproducibility of my chiral HPLC method?
Achieving high reproducibility is crucial for reliable quantification. Key strategies include:
-
Consistent Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared precisely for every run, as minor variations can alter selectivity.[1] Traces of water in normal-phase solvents can also significantly impact retention.[8]
-
Stable Temperature Control: Use a column oven to maintain a constant and uniform temperature. Small temperature fluctuations can affect retention times and selectivity.[1]
-
Thorough Column Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral phases, especially when the mobile phase composition is changed.[1] Insufficient equilibration can lead to drifting retention times.
Q4: Why am I observing peak tailing with my sesquiterpenoid analytes?
Peak tailing in chiral HPLC can stem from several issues. Secondary interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, are a common cause.[1] This can sometimes be mitigated by adding an acidic or basic modifier to the mobile phase. Column contamination from sample matrix components can also create active sites that cause tailing.[1][2] Additionally, dissolving the sample in a solvent that is much stronger than the mobile phase can lead to distorted peak shapes.[9]
Q5: Is it better to use isocratic or gradient elution for the chiral separation of sesquiterpenoids?
For chiral separations, isocratic elution is far more common and generally recommended.[10] This is because the primary separation mechanism relies on the specific, and often subtle, interactions between the enantiomers and the chiral stationary phase. Changing the mobile phase composition during a gradient run can disrupt these interactions and complicate the separation. Furthermore, re-equilibration of a chiral column after a gradient can be very time-consuming, impacting throughput.[10]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this systematic troubleshooting workflow. The choice of the chiral stationary phase and mobile phase are the most critical factors for achieving separation.[1][4]
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The interaction between the analyte and the CSP is paramount. If you have no prior information, screening different CSPs (e.g., polysaccharide-based vs. cyclodextrin-based) is the most effective first step.[3][4]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Vary Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[1][4] It is a valuable parameter to screen, and both increasing and decreasing the temperature can improve resolution.
-
Check for Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak broadening and loss of resolution.[1][11] Dilute your sample and reinject.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve the issue.
Caption: Decision tree for troubleshooting peak tailing issues.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks or only specific ones. If all peaks are tailing, it often points to a system-level issue like excessive extra-column volume.[1]
-
Address Secondary Interactions: If only the analyte peaks are tailing, it may be due to unwanted interactions with the stationary phase.[1] For acidic sesquiterpenoids, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can help. For basic compounds, an amine modifier like diethylamine (B46881) (DEA) may be effective.[8]
-
Check for Contamination: Column contamination can lead to active sites that cause tailing.[1] Use a guard column and replace it regularly.[2] If contamination is suspected, try flushing the column according to the manufacturer's instructions.
-
Verify Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause severe peak distortion.[9] Whenever possible, dissolve the sample in the mobile phase itself.[9]
Data Summary Tables
Table 1: Typical Starting Parameters for Chiral Method Development of Sesquiterpenoids
| Parameter | Normal Phase Mode | Reversed-Phase Mode |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, AD) or Cyclodextrin-based | Polysaccharide-based or Cyclodextrin-based |
| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH) | Acetonitrile or Methanol / Water or Buffer |
| Typical Modifier Ratio | 99:1 to 80:20 (Hexane:Alcohol) | 30:70 to 80:20 (Organic:Aqueous) |
| Additives/Modifiers | 0.1% TFA for acidic analytes; 0.1% DEA for basic analytes | 0.1% Formic Acid or Acetic Acid; Ammonium acetate (B1210297) buffer |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 15 - 40 °C | 15 - 40 °C |
Table 2: Effect of Parameter Adjustments on Chiral Separation
| Parameter Change | Effect on Retention Time (k) | Effect on Resolution (Rs) | Common Rationale |
| Increase % Organic Modifier | Decrease | Usually Decrease | To shorten run time. |
| Decrease % Organic Modifier | Increase | Often Increase | To improve separation of early eluting peaks.[12] |
| Decrease Flow Rate | Increase | Often Increase | To improve efficiency and allow more time for interaction with the CSP.[1][13] |
| Increase Temperature | Decrease | Variable (Increase or Decrease) | To improve peak shape and efficiency; effect on selectivity is compound-dependent.[1][13] |
| Decrease Temperature | Increase | Variable (Increase or Decrease) | To enhance enantioselective interactions that may be favored at lower temperatures.[1][4] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
Objective: To identify the most promising CSP for a specific sesquiterpenoid racemate.
Methodology:
-
Prepare Stock Solution: Dissolve the racemic sesquiterpenoid sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.
-
Select CSPs: Choose a minimum of 3-4 columns with different chiral selectors. A recommended starting set includes:
-
An amylose-based column (e.g., Chiralpak IA/IB/IC).
-
A cellulose-based column (e.g., Chiralpak AD/OD).
-
A cyclodextrin-based column.
-
-
Define Initial Conditions:
-
Mobile Phase: Start with a common mobile phase for all columns, such as n-Hexane:Isopropanol (90:10, v/v) for normal phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 210 nm if no strong chromophore is present).[14]
-
-
Execution:
-
Equilibrate the first column with the mobile phase for at least 30-60 minutes.
-
Inject 5-10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
Repeat for each selected CSP, ensuring proper equilibration for each new column.
-
-
Evaluation: Compare the chromatograms from each column. Look for any peak separation or even peak broadening that might indicate a partial separation. The column that provides the best initial separation (highest separation factor, α) is the lead candidate for further method optimization.
Protocol 2: Mobile Phase Optimization (Normal Phase)
Objective: To fine-tune the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5) on a selected CSP.
Methodology:
-
Select CSP: Use the most promising CSP identified from the screening protocol.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of n-Hexane and an alcohol modifier (e.g., Isopropanol).
-
Example series: 98:2, 95:5, 90:10, 85:15, 80:20 (Hexane:IPA).
-
-
Execution:
-
Begin with the mobile phase that provides the lowest retention (e.g., 80:20 Hexane:IPA) to ensure the compound elutes. Equilibrate the column thoroughly.
-
Inject the sample and record the chromatogram.
-
Systematically switch to mobile phases with a lower percentage of the alcohol modifier (e.g., move from 80:20 to 85:15, and so on). Crucially, ensure the column is fully re-equilibrated between each change. Chiral phases may require 20-30 column volumes for stable retention.
-
-
Evaluation: Analyze the resolution (Rs) and retention factor (k) for each condition. Create a table to track the results. Select the mobile phase composition that provides baseline resolution with a reasonable analysis time. If resolution is still insufficient, consider changing the alcohol modifier (e.g., from Isopropanol to Ethanol) and repeating the process.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 12. chromtech.com [chromtech.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparing GC-FID and HPLC-DAD for calamenene analysis
An Objective Comparison of GC-FID and HPLC-DAD for the Quantification of Calamenene (B1145186)
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate and reliable quantification of target compounds. This guide provides a detailed comparison of two prevalent chromatographic methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), for the analysis of calamenene, a bicyclic sesquiterpenoid found in various essential oils.
Calamenene's volatility makes it a suitable candidate for GC analysis, while its structure allows for UV detection in HPLC. The choice between GC-FID and HPLC-DAD depends on several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis.
Principle of Analysis
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds based on their volatility and their interaction with a stationary phase within a capillary column.[1] Analytes are vaporized in a heated inlet and carried through the column by an inert gas (mobile phase).[2] Separation occurs as compounds partition between the mobile phase and the stationary phase at different rates. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds. It combusts the eluting analytes in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of the carbon present.[2]
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[2] For a non-polar compound like calamenene, reversed-phase HPLC is typically used, which employs a non-polar stationary phase (like C18) and a polar mobile phase.[3] The Diode Array Detector (DAD) measures the absorbance of UV-Vis light across a range of wavelengths simultaneously. This provides not only quantitative data but also spectral information that can help in peak identification and purity assessment.[2] For calamenene, detection is typically monitored at 220 nm.[4]
Comparative Performance Data
The performance of each method is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics for calamenene quantification.
| Validation Parameter | GC-FID | HPLC-DAD |
| Linearity Range | 1 µg/mL - 200 µg/mL[4] | 5 µg/mL - 500 µg/mL[4] |
| Correlation Coefficient (R²) | ≥ 0.999[4][5] | ≥ 0.999[4] |
| Limit of Detection (LOD) | ~2 ng/mL[6] | ~6-18 ng/mL[7] |
| Limit of Quantification (LOQ) | ~10 ng/mL[6] | ~20-61 ng/mL[7] |
| Accuracy (% Recovery) | 93.39% - 97.86%[6] | 97.32% - 106.39%[7] |
| Precision (% RSD) | < 1.0%[5][6] | < 2.3%[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of calamenene using both GC-FID and HPLC-DAD.
GC-FID Method Protocol
-
Sample Preparation: A stock solution of calamenene standard is prepared in hexane (B92381) (1 mg/mL).[4] Calibration standards are made by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.[4] For samples like essential oils, the sample is accurately weighed, diluted in hexane to fall within the calibration range, and filtered if necessary.[4][8]
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Injection Volume: 1 µL (split mode, 50:1).[4]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes; ramp to 180°C at 10°C/min; ramp to 280°C at 20°C/min, hold for 5 minutes.[4]
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.[4]
-
HPLC-DAD Method Protocol
-
Sample Preparation: A stock solution of calamenene standard is prepared in methanol (B129727) (1 mg/mL).[4] Calibration standards are prepared by serial dilution to concentrations from 5 µg/mL to 500 µg/mL.[4] Plant extracts or other samples are dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.[3][4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is common for separating terpenes.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detector: Diode Array Detector (DAD), with monitoring at 220 nm.[4]
-
Method Workflows
The following diagrams illustrate the typical experimental workflows for calamenene analysis by GC-FID and HPLC-DAD.
References
- 1. quora.com [quora.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. benchchem.com [benchchem.com]
antimicrobial activity of (4S)-10-Nor-calamenen-10-one vs other calamenenes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of calamenene (B1145186) derivatives. While data on the specific compound (4S)-10-Nor-calamenen-10-one is not currently available in peer-reviewed literature, this guide synthesizes the existing research on other bioactive calamenenes to offer insights into the potential of this class of sesquiterpenoids.
While direct antimicrobial activity data for this compound is not presently available in published research, studies on essential oils rich in other calamenene derivatives, such as 7-hydroxycalamenene (B1229534) and trans-calamenene, have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms.[1][2] This guide provides a comprehensive comparison of the antimicrobial activities of these calamenenes, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy
The antimicrobial activity of various calamenene-containing essential oils has been primarily evaluated using Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays. The data presented below is derived from studies on essential oils where calamenenes are significant components. It is important to note that the activity of the pure compounds may differ from that of the essential oils.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oils Rich in 7-Hydroxycalamenene
| Test Microorganism | Type | MIC |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 4.76 x 10⁻³ µg/mL[3][4] |
| Mycobacterium tuberculosis | Acid-fast Bacteria | 4.88 µg/mL[3][4] |
| Mycobacterium smegmatis | Acid-fast Bacteria | 39.06 µg/mL[3][4] |
| Rhizopus oryzae | Fungus | 0.152 µg/mL[3][4] |
| Mucor circinelloides | Fungus | 3.63 x 10⁻⁸ µg/mL[3][4] |
Table 2: Zone of Inhibition for Essential Oils Containing trans-Calamenene
| Test Microorganism | Essential Oil Source | Zone of Inhibition (mm) |
| Staphylococcus aureus | Geranium Essential Oil | 32.8[2] |
| Staphylococcus epidermidis | Geranium Essential Oil | 24.6[2] |
| Staphylococcus aureus | Tea Tree Essential Oil | 39.1[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of calamenene-rich essential oils.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the essential oil is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate to achieve a range of concentrations.[1]
-
Inoculation and Incubation: An equal volume of the microbial inoculum is added to each well of the microtiter plate. The plate is then sealed and incubated at 37°C for 18-24 hours.[1]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the agent at which no visible growth is observed.[1] A growth indicator, such as p-iodonitrotetrazolium violet (INT) or resazurin, can be added to aid in the visualization of bacterial viability.[1]
Agar (B569324) Disc Diffusion Assay for Zone of Inhibition
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited.
-
Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is evenly spread over the surface of the agar plate.
-
Application of Antimicrobial Agent: Sterile filter paper discs are impregnated with a known concentration of the essential oil and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria.[2]
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each disc is measured in millimeters.[2]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in antimicrobial testing and the putative mechanism of action for calamenenes, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Putative Antimicrobial Mechanism of Action for Calamenenes.
Putative Mechanism of Action
The precise signaling pathways of calamenene's antimicrobial action have not been fully elucidated.[1] However, the antimicrobial activity of many terpenes is attributed to their lipophilic nature.[1] This allows them to partition into the lipid bilayer of bacterial cell membranes, leading to a disruption of membrane integrity.[1][2] This disruption can result in:
-
Increased Membrane Permeability: The insertion of these molecules can create pores, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[1]
-
Impairment of Membrane-Bound Enzymes: Disruption of the membrane's structure can inhibit the function of critical enzymes involved in processes like respiration and cell wall synthesis.[1]
-
Disruption of Proton Motive Force: The proton gradient across the bacterial membrane, essential for ATP synthesis and active transport, can be dissipated.[1]
Ultimately, these effects lead to the inhibition of cellular processes and microbial cell death.[2] Further research is needed to determine the specific molecular targets and signaling pathways involved in the antimicrobial action of individual calamenene compounds.
References
cytotoxicity of (4S)-10-Nor-calamenen-10-one compared to doxorubicin
A Comparative Guide to the Cytotoxicity of (4S)-10-Nor-calamenen-10-one and Doxorubicin (B1662922)
Disclaimer: This document provides a comparative framework for evaluating the cytotoxicity of this compound and doxorubicin. As of the latest literature review, no direct comparative studies on the cytotoxicity of these two specific compounds have been identified. Data for this compound is not publicly available. Therefore, this guide presents established data for doxorubicin as a benchmark and outlines a standardized experimental protocol that can be employed to generate comparative data.
Introduction
Doxorubicin is a well-established anthracycline antibiotic widely used as a chemotherapeutic agent in the treatment of a broad spectrum of cancers.[1][2][[“]][4] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.[4][5][6][7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its anti-cancer activity but also to its cardiotoxic side effects.[6][7]
This compound is a sesquiterpenoid. Information regarding its biological activity, including cytotoxicity, is not available in the reviewed scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how one might approach a direct comparison of its cytotoxic potential against a well-characterized compound like doxorubicin.
Quantitative Cytotoxicity Data
A direct comparison of the half-maximal inhibitory concentration (IC50) is a standard method for evaluating the relative cytotoxicity of compounds.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | Assay | IC50 (µM) |
| Data Not Available | - | - | - |
Table 2: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
The IC50 values for doxorubicin vary significantly across different cancer cell lines, reflecting diverse sensitivity profiles.
| Cell Line | Cancer Type | Incubation Time (h) | Assay | IC50 (µM) | Reference |
| BFTC-905 | Bladder Cancer | 24 | MTT | 2.3 | [1] |
| MCF-7 | Breast Cancer | 24 | MTT | 2.5 | [1] |
| M21 | Skin Melanoma | 24 | MTT | 2.8 | [1] |
| HeLa | Cervical Carcinoma | 24 | MTT | 2.9 | [1] |
| UMUC-3 | Bladder Cancer | 24 | MTT | 5.1 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 | MTT | 12.2 | [1] |
| TCCSUP | Bladder Cancer | 24 | MTT | 12.6 | [1] |
| Huh7 | Hepatocellular Carcinoma | 24 | MTT | > 20 | [1] |
| VMCUB-1 | Bladder Cancer | 24 | MTT | > 20 | [1] |
| A549 | Lung Cancer | 24 | MTT | > 20 | [1] |
| HL60 | Promyelocytic Leukemia | 72 | MTT | ~0.01 | [8] |
| HL60/MX2 | Doxorubicin-Resistant Leukemia | 72 | MTT | ~1.95 | [8] |
Experimental Protocols for Cytotoxicity Assessment
To ensure a robust and reproducible comparison, a standardized cytotoxicity assay protocol should be followed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9][10][11][12]
MTT Assay Protocol
This protocol is designed for adherent or suspension cells cultured in 96-well plates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate and then carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well.[10]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the proposed comparative cytotoxicity study.
Caption: Workflow for comparing the cytotoxicity of two compounds using the MTT assay.
Signaling Pathways
Understanding the mechanism of action is crucial for evaluating a compound's therapeutic potential.
Doxorubicin's Mechanism of Action
Doxorubicin induces cytotoxicity through two primary mechanisms: intercalation into DNA with subsequent inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[6][7]
Caption: Simplified signaling pathways of doxorubicin-induced cell death.
This compound's Mechanism of Action
The mechanism of action for this compound has not been elucidated in the available scientific literature. Further research, including transcriptomic and proteomic analyses, would be required to identify the cellular pathways it affects.
Conclusion
While doxorubicin is a potent and well-characterized cytotoxic agent, its clinical use is hampered by significant side effects and the development of drug resistance. The search for novel, more selective, and less toxic anti-cancer compounds is therefore of paramount importance.
This guide provides a framework for the cytotoxic evaluation of this compound in direct comparison to doxorubicin. By employing standardized protocols and generating robust quantitative data, researchers can effectively assess the potential of this and other novel compounds for future drug development. The outlined experimental workflow and the benchmark data for doxorubicin serve as a starting point for these critical investigations. Future studies should also aim to elucidate the mechanism of action of this compound to better understand its potential as a therapeutic agent.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Cytotoxicity and Cellular Uptake of Doxorubicin and its Formamidine Derivatives in HL60 Sensitive and HL60/MX2 Resistant Cells | Anticancer Research [ar.iiarjournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Calamenene Isomers' Biological Activity: A Guide for Researchers
Introduction
Calamenene (B1145186), a bicyclic sesquiterpenoid found in various aromatic plants, has garnered scientific interest for its potential therapeutic applications, including antimicrobial, antioxidant, and cytotoxic activities.[1][2] Calamenene exists as several stereoisomers, primarily cis- and trans-isomers, which may exhibit varying biological effects.[2][3] However, research on the biological activities of pure, isolated calamenene isomers is limited.[1] This guide provides a comparative overview based on the available data from studies on essential oils rich in calamenene and specific calamenene derivatives. The data presented herein, while not a direct comparison of pure isomers, offers valuable insights for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Essential oils containing calamenene, and its hydroxylated derivative, 7-hydroxycalamenene, have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.[1][4] The lipophilic nature of terpenes like calamenene is thought to contribute to their antimicrobial action by disrupting the integrity of bacterial cell membranes.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Calamenene-Rich Essential Oils and Derivatives
| Compound/Essential Oil | Microorganism | MIC (µg/mL) |
| 7-hydroxycalamenene-rich oil | Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ |
| 7-hydroxycalamenene-rich oil | Mycobacterium tuberculosis | 4.88 |
| 7-hydroxycalamenene-rich oil | Mycobacterium smegmatis | 39.06 |
| 7-hydroxycalamenene-rich oil | Rhizopus oryzae | 0.152 |
| 7-hydroxycalamenene-rich oil | Mucor circinelloides | 3.63 x 10⁻⁸ |
Data sourced from a study on essential oils from Croton cajucara Benth.[4]
Experimental Protocol: Broth Dilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is determined using a broth dilution method.[4] A standardized suspension of the target microorganism is added to a series of wells containing serial dilutions of the test compound. The plate is then incubated under appropriate conditions. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[1]
Cytotoxic Activity
Table 2: IC50 Values of a Calamenene Derivative (Dryofraterpene A) on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 2.84 ± 0.79 |
| MCF7 | Breast Cancer | 1.58 ± 0.47 |
| HepG2 | Liver Cancer | 3.53 ± 0.87 |
| HeLa | Cervical Cancer | 1.65 ± 0.45 |
| PC-3 | Prostate Cancer | 4.62 ± 0.94 |
Data for (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester (dryofraterpene A).[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.[5]
-
IC50 Determination: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[5]
Putative Signaling Pathway for Cytotoxicity
While the precise signaling pathway for calamenene-induced cytotoxicity has not been fully elucidated, studies on other terpene derivatives suggest a potential mechanism involving the induction of apoptosis.[6]
The available data, primarily from studies on calamenene-rich essential oils and specific derivatives, suggests that calamenene-related compounds possess significant antimicrobial and cytotoxic activities. However, it is crucial to note that the biological activity can be influenced by the specific isomeric form and the presence of other compounds in essential oil extracts.[3] Further research focusing on the isolation and biological evaluation of individual calamenene isomers is necessary to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and putative mechanisms described in this guide provide a foundational framework for future investigations in this promising area of natural product research.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sesquiterpenoid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sesquiterpenoids, a diverse class of naturally occurring compounds with significant therapeutic potential, is paramount in pharmaceutical research and development. The cross-validation of analytical methods is a critical process to ensure data integrity, reliability, and interchangeability between different analytical techniques. This guide provides an objective comparison of two widely employed analytical methods for sesquiterpenoid quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data and protocols are based on established methodologies and typical performance characteristics to serve as a practical resource for validating analytical procedures for sesquiterpenoid analysis.
Comparative Performance Data
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation characteristics for the quantification of a model sesquiterpenoid using GC-MS and LC-MS/MS, providing a clear comparison to aid in method selection.
| Performance Parameter | Method A: GC-MS | Method B: LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 50 |
| Accuracy (% Recovery) | 95.7% - 104.2% | 98.2% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 3% | < 2% |
| - Inter-day | < 5% | < 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.01 |
| Specificity | High (with appropriate sample preparation) | Very High |
| Run Time (minutes) | 20 | 10 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of a sesquiterpenoid in a plant matrix using GC-MS and LC-MS/MS.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Extraction: 1 gram of powdered plant material is extracted with 10 mL of hexane (B92381) via ultrasonication for 30 minutes.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter.
-
Derivatization (if necessary): For sesquiterpenoids containing polar functional groups (e.g., hydroxyl), derivatization using a silylating agent (e.g., BSTFA with 1% TMCS) may be required to improve volatility and thermal stability. The reaction is typically carried out at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Injection Volume: 1 µL (splitless mode).
3. Quantification:
-
Quantification is performed using a calibration curve generated from certified reference standards. An internal standard (e.g., tetracosane) is recommended to correct for variations in injection volume and instrument response.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Extraction: 1 gram of powdered plant material is extracted with 10 mL of methanol:water (80:20, v/v) via ultrasonication for 30 minutes.
-
Filtration: The extract is filtered through a 0.22 µm syringe filter.
-
Dilution: The filtered extract is diluted with the initial mobile phase to ensure compatibility and to bring the analyte concentration within the linear range of the calibration curve.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-1 min, 5% B; 1-7 min, 5-95% B; 7-8 min, 95% B; 8-8.1 min, 95-5% B; 8.1-10 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for the target sesquiterpenoid and an internal standard are optimized.
-
Injection Volume: 5 µL.
3. Quantification:
-
Quantification is achieved by constructing a calibration curve using a certified reference standard and an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the cross-validation of analytical methods for sesquiterpenoid quantification.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for analytical method selection.
Unveiling the Anti-Cancer Promise of Nor-Calamenenes: A Comparative Analysis Against Established Agents
For Immediate Release
In the relentless pursuit of novel anti-cancer therapeutics, natural products continue to be a vital source of inspiration and innovation. This guide offers a comparative evaluation of the anti-cancer potential of a nor-calamenene derivative, dryofraterpene A, against well-established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel. This analysis is supported by in-vitro experimental data, detailed methodologies, and visual representations of cellular mechanisms and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Analysis
The anti-cancer efficacy of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the available IC50 values for the nor-calamenene derivative, dryofraterpene A, in comparison to standard chemotherapeutic drugs across a panel of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Dryofraterpene A and Known Anti-Cancer Agents
| Cell Line | Cancer Type | Dryofraterpene A | Doxorubicin | Cisplatin | Paclitaxel |
| A549 | Lung Cancer | 2.84 ± 0.79 | > 20[1][2] | 6.59 (72h) | 0.00135 (48h) |
| MCF-7 | Breast Cancer | 1.58 ± 0.47[3] | ~0.1 - 2.0[4] | ~1-5 (48-72h)[5] | - |
| HepG2 | Liver Cancer | 3.53 ± 0.87[3] | 12.2[1][2] | 8.26 (48h) | - |
| HeLa | Cervical Cancer | 1.65 ± 0.45 | ~0.1 - 1.0[4] | 12.88 (48h) | - |
| PC-3 | Prostate Cancer | 4.62 ± 0.94[3] | - | - | - |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay type. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
To ensure reproducibility and accurate interpretation of cytotoxicity data, a detailed understanding of the experimental methodologies is crucial. Below are protocols for common assays used to evaluate the anti-cancer potential of novel compounds.
Cell Viability and Cytotoxicity Assessment: MTT and CCK-8 Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, MCF7, HepG2, HeLa, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A series of dilutions of the test compound (e.g., dryofraterpene A) and control drugs are prepared in the culture medium.
-
The existing medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds.
-
Control wells include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
The plates are incubated for a specified period, typically 48 or 72 hours.[3][4]
3. Reagent Addition and Incubation:
-
For MTT Assay: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[4]
-
For CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.[3] Viable cells reduce the WST-8 in the CCK-8 solution to a yellow-colored formazan.
4. Data Acquisition:
-
For MTT Assay: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at approximately 570 nm.[4]
-
For CCK-8 Assay: The absorbance is measured directly at approximately 450 nm.[3]
5. IC50 Determination:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating anti-cancer compounds and their potential mechanisms of action, the following diagrams are provided.
While the precise signaling pathway for dryofraterpene A is yet to be fully elucidated, studies on related terpene derivatives suggest an induction of apoptosis. The following diagram illustrates a putative signaling pathway.
Conclusion
The preliminary in-vitro data for the nor-calamenene derivative, dryofraterpene A, demonstrates significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[3] In some cases, its potency appears comparable to or even more favorable than standard chemotherapeutic agents like Doxorubicin and Cisplatin under certain experimental conditions. Further research is warranted to fully elucidate the mechanism of action, explore the anti-cancer potential in in-vivo models, and assess the selectivity towards cancer cells over normal cells. The findings presented in this guide underscore the potential of nor-calamenenes as a promising new class of compounds for the development of novel anti-cancer therapies.
References
Spectroscopic Comparison of Synthetic vs. Natural (4S)-10-Nor-calamenen-10-one: A Guide
A comprehensive spectroscopic comparison between synthetic and naturally occurring (4S)-10-Nor-calamenen-10-one is currently unavailable in published scientific literature. Despite extensive searches for relevant data, no reports detailing the synthesis or isolation of this compound with accompanying spectroscopic characterization (NMR, IR, Mass Spectrometry) could be located.
While the National Institute of Standards and Technology (NIST) Chemistry WebBook contains an entry for the general structure of 10-Nor-calamenen-10-one, it does not specify the (4S) stereoisomer and critically, does not provide any spectroscopic data. Information available is limited to the compound's formula (C14H18O) and molecular weight (202.29 g/mol ).
This guide is intended for researchers, scientists, and drug development professionals. The absence of data precludes a direct, data-driven comparison of the spectroscopic properties of synthetic versus natural this compound.
Future Research Directions
The lack of available data highlights an opportunity for further research in the field of natural product chemistry and synthetic organic chemistry. The synthesis and isolation of this compound, followed by full spectroscopic characterization, would be a valuable contribution to the scientific community. Such research would enable:
-
Structural Verification: Unambiguous confirmation of the chemical structure and stereochemistry of the molecule.
-
Comparative Analysis: A direct comparison of the spectroscopic fingerprints of the synthetic and natural forms, which can provide insights into their purity and conformational properties.
-
Pharmacological Screening: The availability of well-characterized synthetic and natural samples would facilitate investigations into the potential biological activities of this compound.
Hypothetical Experimental Workflow
Should samples of synthetic and natural this compound become available, a standard experimental workflow for their spectroscopic comparison would be as follows.
Navigating the Analytical Maze: A Comparative Guide to Assessing the Purity of Synthesized (4S)-10-Nor-calamenen-10-one
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of (4S)-10-Nor-calamenen-10-one, a bicyclic sesquiterpenoid of interest for its potential biological activities. We present a detailed examination of various methods, their experimental protocols, and comparative performance data to aid in the selection of the most appropriate analytical strategy.
This compound, a derivative of the calamenenes, possesses a specific stereochemistry that necessitates careful analytical scrutiny to ensure the desired enantiomeric purity and to identify any potential impurities that may have arisen during its synthesis. The choice of analytical technique is paramount for accurate characterization and to guarantee the reliability of subsequent biological and pharmacological studies.
A Multi-Faceted Approach to Purity Determination
A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile of a synthesized compound. For this compound, the key analytical challenges include the separation of enantiomers, identification of structurally related impurities, and accurate quantification of the target molecule.
The primary methods for assessing the purity of this sesquiterpenoid are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including its quantitative application (qNMR).
Comparative Analysis of Key Purity Assessment Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the volatility of the compound and its impurities, and the desired level of structural information. Below is a comparative overview of the most relevant techniques.
| Analytical Technique | Principle | Key Advantages for this compound | Key Limitations |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Essential for determining enantiomeric purity (separation of (4S) and (4R) enantiomers). High precision and accuracy for quantification. | Method development can be time-consuming. Requires a suitable chiral column. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity for volatile impurities and byproducts. Provides structural information from mass spectra for impurity identification. | Not suitable for non-volatile impurities. Derivatization may be required for some compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Gives structural information for both the analyte and impurities. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal results. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is critical for the enantioselective analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating sesquiterpenoid enantiomers. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives are a good starting point for method development.[1][2][3]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is commonly used for chiral separations on polysaccharide-based CSPs.[1][2] The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: The sample is injected onto the column, and the retention times and peak areas of the enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized product.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is generally suitable for sesquiterpenoid analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A representative program could be: initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is typically sufficient to cover the fragmentation pattern of the analyte and potential impurities.
-
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.
-
Analysis: The sample is injected into the GC, and the separated components are detected by the mass spectrometer. Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention indices with known values.
Caption: Workflow for GC-MS Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte's signals. Common internal standards include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the protons being integrated) is crucial to ensure full relaxation of all nuclei, which is essential for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved proton signal of the analyte and a known proton signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Caption: Workflow for qNMR Analysis.
Potential Impurities in the Synthesis of this compound
The synthesis of calamenenes often involves multiple steps, including reactions that can lead to the formation of various impurities.[4][5] A thorough understanding of the synthetic route is essential for anticipating potential impurities. Common impurities may include:
-
Diastereomers: If the synthesis is not perfectly stereoselective, other diastereomers of the target molecule may be formed. These can often be separated by standard chromatography techniques like flash column chromatography or HPLC.
-
Enantiomers: The (4R) enantiomer of the target molecule is a potential impurity if a chiral resolution step is incomplete or if a non-enantioselective synthesis is performed. Chiral HPLC is the primary method for detecting and quantifying this type of impurity.[1][2][3]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents can be present in the final product.
-
Byproducts of Side Reactions: Depending on the specific synthetic route, side reactions such as oxidation, reduction, or rearrangement can lead to the formation of structurally related impurities. For example, the corresponding alcohol, calamenen-10-ol, could be a potential impurity.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present. GC-MS is well-suited for the detection of volatile solvent residues.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the analysis of sesquiterpenoids. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral HPLC[4][6] | GC-MS[7][8][9][10][11] | qNMR |
| Limit of Detection (LOD) | 2 - 10 µg/mL | 0.05 µg/L | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 6 - 20 µg/mL | 0.15 µg/L | ~0.3% (w/w) |
| Linearity (r²) | > 0.998 | > 0.998 | Not applicable (absolute method) |
| Precision (RSD) | < 10% | < 15% | < 1% |
| Enantiomeric Separation | Excellent | Possible with chiral column | Not directly applicable |
| Impurity Identification | Possible with MS detector | Excellent | Good for major impurities |
Conclusion and Recommendations
A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach.
-
Chiral HPLC is indispensable for determining the enantiomeric purity, which is a critical quality attribute for a chiral drug candidate.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities, including residual solvents and side-products from the synthesis.
-
qNMR offers a powerful and direct method for determining the absolute purity of the final product and can provide valuable structural information about any major impurities present.
For routine quality control, a validated chiral HPLC method is likely the most practical approach for both purity and enantiomeric excess determination. GC-MS should be employed during process development to identify and control volatile impurities. qNMR serves as an excellent orthogonal method for the definitive purity assignment of reference standards and for troubleshooting any discrepancies observed with other techniques. By employing a combination of these powerful analytical tools, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific investigations.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
A Guide to the Inter-Laboratory Comparison of Analytical Methods for Calamenenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of calamenenes, a group of bicyclic sesquiterpenoids. While a formal inter-laboratory comparison study for calamenenes is not publicly available, this document synthesizes typical performance data from validated methods for calamenenes and related sesquiterpenes to offer a projection of inter-laboratory performance. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical validation and performance characteristics observed for the analysis of calamenenes and similar sesquiterpenoids. These values represent a range that can be expected across different laboratories and instrumentation.
| Parameter | GC-MS | GC-FID | ¹H-NMR |
| Limit of Detection (LOD) | 0.05 - 10 µg/L | 1 µg/mL | Typically in the mg/mL range |
| Limit of Quantification (LOQ) | 0.15 - 50 µg/L | 5 µg/mL | Typically in the mg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 80 - 115% | 90 - 110% | 95 - 105% |
| Precision (RSD %) | < 15% | < 10% | < 5% |
| Selectivity | High (Mass Spectra) | Moderate | High (Chemical Shifts) |
| Sample Throughput | High | High | Moderate |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of those used in phytochemical analysis and can be adapted for specific laboratory requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like calamenenes.
a. Sample Preparation (Hydrodistillation)
-
Plant Material Preparation: Collect fresh or dried plant material. Grind the material to increase the surface area for extraction.
-
Hydrodistillation: Place a known quantity of the plant material (e.g., 100 g) in a round-bottom flask with distilled water, ensuring the material is fully submerged.
-
Extraction: Assemble a Clevenger-type apparatus and heat the flask to boiling. Continue distillation for approximately 3 hours.
-
Oil Collection: Collect the essential oil from the Clevenger trap and dry it using anhydrous sodium sulfate.
b. GC-MS Analysis
-
Injection: Inject 1 µL of the diluted essential oil into the GC-MS system. A splitless injection mode is often used for trace analysis.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
c. Identification and Quantification
-
Identification: Calamenene (B1145186) isomers are identified by comparing their mass spectra and retention indices with reference data from libraries such as NIST and Wiley.
-
Quantification: For absolute quantification, a calibration curve is prepared using a certified reference standard of the specific calamenene isomer.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective method for the quantification of volatile compounds.
a. Sample Preparation
-
Stock Solution: Prepare a stock solution of a calamenene standard in hexane (B92381) (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1 µg/mL to 200 µg/mL).
-
Sample Preparation: Accurately weigh the essential oil sample, dilute it in hexane to fall within the calibration range, and filter through a 0.45 µm syringe filter.
b. GC-FID Analysis
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of compounds in a mixture. ¹H-NMR is particularly useful for quantification due to its high sensitivity and the direct proportionality between signal intensity and the number of protons.
a. Sample Preparation
-
Sample Dissolution: Accurately weigh the essential oil sample and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) to the sample solution.
b. ¹H-NMR Analysis
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons (e.g., 5 times the longest T1).
-
Number of Scans: Dependent on the sample concentration, typically 16 or 32 scans.
-
c. Quantification
The concentration of calamenene can be calculated by comparing the integral of a characteristic calamenene proton signal to the integral of a known proton signal from the internal standard.
Visualizations
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of analytical methods.
Caption: A typical workflow for an inter-laboratory comparison study.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the primary analytical techniques discussed for calamenene analysis.
Caption: Logical relationship of analytical techniques for calamenene analysis.
comparing the efficacy of different chiral columns for calamenene separation
For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, the successful separation of enantiomers is a critical step. This guide provides a comparative overview of the efficacy of different chiral columns for the separation of calamenene (B1145186) enantiomers, a bicyclic sesquiterpenoid found in various essential oils. While direct comparative studies on a wide range of columns for calamenene are limited in publicly available literature, this guide synthesizes existing data on terpene separations and provides recommended methodologies based on established practices for similar compounds.
Calamenene, with its stereogenic centers, exists as different stereoisomers, the separation of which is essential for accurate identification, quality control of natural products, and understanding their distinct biological activities. The primary methods for the enantioseparation of volatile terpenes like calamenene are chiral Gas Chromatography (GC) and, to a lesser extent, High-Performance Liquid Chromatography (HPLC).
Cyclodextrin-Based GC Columns: The Gold Standard for Terpene Enantioseparation
Gas chromatography utilizing chiral stationary phases (CSPs) derived from cyclodextrins is the most widely adopted and effective technique for the separation of terpene enantiomers. These CSPs, typically based on derivatized α-, β-, or γ-cyclodextrins, offer excellent enantioselectivity for a broad range of volatile chiral compounds.
Comparative Performance of Cyclodextrin-Based GC Columns
While specific quantitative data for the baseline separation of calamenene enantiomers on a variety of columns is not extensively documented in a single study, data from the analysis of essential oils containing numerous terpenes provide a strong basis for column selection and method development. The following table summarizes the performance of different cyclodextrin-based columns for the separation of common monoterpenes, which can serve as a proxy for predicting performance for sesquiterpenes like calamenene.
| Chiral Stationary Phase | Analytes | Separation Factor (α) | Resolution (Rs) | Observations & Recommendations |
| HP-chiral-20B (Cyclodextrin-based) | α-pinene, Sabinene, Limonene | Not explicitly stated | Good separation reported for various terpenes in essential oils.[1] | A versatile column suitable for initial screening of essential oils containing calamenene.[1] |
| Rt-βDEXse (Derivatized β-cyclodextrin) | Limonene | Not explicitly stated | 8.05 | Demonstrates high resolution for monoterpenes, suggesting good potential for sesquiterpenes. |
| Rt-βDEXsm (Derivatized β-cyclodextrin) | Limonene | Not explicitly stated | 5.60 | Offers alternative selectivity to the 'se' phase and may be effective for calamenene. |
| General Cyclodextrin (B1172386) CSPs | Terpenes | Typically > 1.05 for baseline separation | > 1.5 for baseline separation | The choice of the specific cyclodextrin derivative can significantly impact selectivity. Screening of different derivatives is recommended. |
Note: The data for Rt-βDEXse and Rt-βDEXsm are for limonene, a monoterpene, and are used here as an indicator of potential performance for the sesquiterpene calamenene. Actual separation factors and resolution for calamenene will vary.
Polysaccharide-Based HPLC Columns: An Alternative Approach
For less volatile terpenes or when GC is not the preferred method, High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) can be an effective alternative.[2] These columns are widely used for the enantioseparation of a broad range of chiral compounds.[3][4]
Due to the lack of specific application data for calamenene separation on polysaccharide-based columns, a general recommendation is to screen columns with different polysaccharide backbones and derivatizations under normal-phase conditions (e.g., hexane/isopropanol).
Experimental Protocols
The following are detailed experimental protocols for the chiral separation of calamenene, derived from established methods for analyzing terpenes in essential oils.[1]
Key Experiment 1: Enantioselective Gas Chromatography (GC-MS)
This protocol is adapted from the analysis of essential oils known to contain calamenene and other terpenes.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar cyclodextrin-based chiral capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1 µL of diluted essential oil (e.g., 1% in hexane), split injection (e.g., 1:100).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 130°C at a rate of 1°C/min.
-
Ramp 2: Increase to 200°C at a rate of 2°C/min, hold for 3 minutes.[1]
-
-
MS Conditions:
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Key Experiment 2: Sample Preparation - Hydrodistillation
This protocol describes the extraction of essential oil from plant material, a necessary preliminary step for the analysis of naturally occurring calamenene.
-
Apparatus: Clevenger-type hydrodistillation apparatus.
-
Procedure:
-
Collect and air-dry the plant material (e.g., leaves, bark).
-
Grind the dried material to a coarse powder.
-
Place a known quantity of the powdered material (e.g., 100 g) in a round-bottom flask.
-
Add distilled water to fully submerge the plant material.
-
Heat the flask to boiling and collect the distillate for a period of 3-4 hours.
-
Separate the essential oil layer from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark vial at 4°C.
-
Visualizing the Workflow
To better understand the process of chiral separation and analysis, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for the chiral separation of calamenene.
Caption: Logical relationships in chiral chromatography.
References
Safety Operating Guide
Safe Disposal of (4S)-10-Nor-calamenen-10-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of (4S)-10-Nor-calamenen-10-one, a sesquiterpenoid ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of sesquiterpenoids, ketones, and aromatic compounds, in conjunction with standard hazardous waste management protocols.
Hazard Assessment and Regulatory Compliance
This compound, with the molecular formula C₁₄H₁₈O, should be treated as a hazardous substance. Ketones are typically flammable and can cause irritation to the skin and eyes. Aromatic compounds may possess additional toxicological properties. Some sesquiterpenoids are known to have biological activity, warranting careful handling to avoid unnecessary exposure.
In the United States, under the regulations of the Environmental Protection Agency (EPA), waste containing ketones such as methyl ethyl ketone and methyl isobutyl ketone is often classified as hazardous waste under codes F003 or F005.[1][2][3] Therefore, it is prudent to manage this compound as a hazardous waste.
Quantitative Data and Handling Recommendations
The following table summarizes inferred properties and recommended handling procedures for this compound.
| Property | Inferred Value/Recommendation |
| Physical State | Solid or Liquid (Assumed) |
| Hazards | Flammable, Skin/Eye Irritant, Potential Toxicity |
| Personal Protective Equipment (PPE) | Nitrile or Butyl rubber gloves[4], safety goggles or face shield, lab coat. |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. |
| Disposal Method | Collection for disposal by a licensed hazardous waste contractor. Do not dispose of down the drain. [5] |
| EPA Hazardous Waste Code (Anticipated) | F003 or F005 (for spent non-halogenated solvents) may be applicable if in a solvent mixture. Otherwise, classification would be based on characteristics of ignitability (B1175610) (D001) or toxicity.[1][6] |
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for professional disposal.
Materials:
-
Hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Funnel (if transferring liquids)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the collection of hazardous waste. This area should be under the control of the laboratory personnel and away from general traffic.
-
Container Selection: Choose a waste container that is in good condition, has a secure screw-top cap, and is chemically compatible with this compound and any solvents it may be mixed with.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and components of any solvent mixture
-
The date accumulation started
-
The relevant hazard warnings (e.g., Flammable, Irritant)
-
-
Waste Transfer:
-
Don appropriate PPE.
-
Carefully transfer the waste into the labeled container. If it is a liquid, use a funnel to prevent spills.
-
Do not mix incompatible waste streams.
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
-
Container Closure: Securely cap the waste container immediately after adding waste. Containers must remain closed except when waste is being added.
-
Storage in SAA: Place the sealed and labeled container in the designated SAA.
-
Arrange for Disposal: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. deq.mt.gov [deq.mt.gov]
- 3. wku.edu [wku.edu]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
Personal protective equipment for handling (4S)-10-Nor-calamenen-10-one
Essential Safety and Handling Guide for (4S)-10-Nor-calamenen-10-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 10-Nor-calamenen-10-one is provided below. This information is essential for understanding the potential hazards and for proper handling.
| Property | Value |
| Chemical Formula | C₁₄H₁₈O |
| Molecular Weight | 202.2921 g/mol |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is required. The following PPE is mandatory when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times to protect against splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step operational plan will minimize exposure and ensure safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Conduct all weighing and solution preparation inside the chemical fume hood.
-
Avoid the generation of dust when handling the solid form.
-
Use only non-sparking tools, especially if the compound is determined to be flammable.
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in the laboratory.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
